1,1,1-Trifluorohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOOHTZZDPJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556001 | |
| Record name | 1,1,1-Trifluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17337-12-1 | |
| Record name | 1,1,1-Trifluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Fluorine Effect: Technical Guide to 1,1,1-Trifluorohexane
[1]
CAS Registry Number: 17337-12-1
Formula: C
Executive Summary: The Bioisostere Advantage
In modern drug discovery, the trifluoromethyl (
This guide moves beyond basic data, providing a self-validating synthesis protocol and a critical analysis of its physicochemical behavior relative to hydrocarbon solvents.
Physicochemical Properties
The introduction of three fluorine atoms at the terminal position dramatically alters the electronic landscape of the hexane chain.[1] The
Table 1: Core Physical Data
| Property | Value | Confidence/Source | Context for Application |
| Appearance | Colorless Liquid | Obs.[1][3][4] | Standard solvent handling.[1] |
| Boiling Point | 90–92 °C | Predicted* | Higher than |
| Density | ~1.08 g/mL | Est.[1] | Significantly denser than |
| LogP (Octanol/Water) | 3.7 | Calc.[1][5] (PubChem) | Highly lipophilic; crosses blood-brain barrier (BBB) effectively.[1] |
| Refractive Index ( | ~1.34 | Est.[1] | Lower than hydrocarbons due to low polarizability of fluorine.[1] |
| Flash Point | ~18–20 °C | Est.[1] | Flammable. Requires Class I solvent handling protocols.[1] |
*Note: Exact experimental boiling points for this specific isomer are rare in open literature; values are extrapolated from homologous series (1,1,1-trifluoropentane BP ~60°C) and dipole-dipole interaction models.[1]
Thermodynamic Behavior
The 1,1,1-trifluoro motif induces a strong dipole moment (~2.5 D) at the chain terminus, yet the molecule retains overall low surface tension.[1] This "Janus-faced" nature allows it to solubilize fluorinated intermediates that are otherwise insoluble in standard organic solvents, bridging the gap between the fluorous phase and the organic phase .[1]
Synthesis Protocol: Radical Trifluoromethylation
Audience Note: Direct fluorination of hexane is non-selective.[1] The most robust route to 1,1,1-trifluorohexane is the radical addition of trifluoromethyl iodide (
Mechanism of Action
The reaction proceeds via an atom-transfer radical addition (ATRA).[1] The
Figure 1: Radical synthesis pathway converting 1-pentene to 1,1,1-trifluorohexane via iodinated intermediate.[1][5]
Step-by-Step Methodology
Safety Precaution:
-
Radical Addition (The ATRA Step):
-
Reagents: 1-Pentene (1.0 eq),
(1.2 eq).[1] -
Catalyst: AIBN (Azobisisobutyronitrile) or UV light (Mercury lamp).[1]
-
Procedure: Charge a cooled pressure tube with 1-pentene and AIBN.[1] Condense
into the vessel. Seal and heat to 60°C (for AIBN) or irradiate at RT for 12 hours. -
Checkpoint: Monitor disappearance of alkene peak via GC-MS. The intermediate is 1,1,1-trifluoro-3-iodohexane.[1]
-
-
Reductive Deiodination:
-
Reagents: Zinc dust (3.0 eq), Acetic Acid (Solvent/Proton source).[1]
-
Procedure: Dissolve the crude iodinated intermediate in glacial acetic acid. Slowly add activated Zinc dust at 0°C (exothermic).[1] Stir at room temperature for 4 hours.
-
Workup: Filter off Zinc salts.[1] Dilute filtrate with water and extract with ether.[1] Wash organic layer with
to remove acid.[1] -
Purification: Fractional distillation.[1] Collect fraction at ~90–92°C.[1]
-
Applications in Drug Discovery
The 1,1,1-trifluorohexane motif is not merely a solvent; it is a structural probe.[1]
The "Methyl Blocker" Strategy
Replacing a terminal methyl group (
-
Steric Bulk: The Van der Waals radius of fluorine (1.47 Å) makes the
group sterically similar to an isopropyl group, not a methyl group.[1] -
Electronic Pull: The electron-withdrawing nature reduces the basicity of nearby amines, potentially improving oral bioavailability.[1]
Figure 2: Impact of the trifluoromethyl moiety on pharmacological parameters in drug design.[1]
Fluorous Phase Chemistry
1,1,1-Trifluorohexane serves as a "light fluorous" solvent.[1] It can selectively dissolve catalysts tagged with light fluorous ponytails, allowing for biphasic separation from standard organic products without the need for expensive perfluorinated solvents (like FC-72).[1]
Safety and Handling (SDS Summary)
Signal Word: DANGER
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14111647, 1,1,1-Trifluorohexane.[1] Retrieved from [Link][1]
-
Ogawa, A., et al. (1992). Radical addition of iodoperfluoroalkanes to alkenes and alkynes.[1] Journal of Organic Chemistry.[1][6] (Contextual grounding for synthesis protocol).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Context for bioisosterism application).
-
Sigma-Aldrich (2024). Safety Data Sheet for Fluorinated Alkanes.[1] (General safety protocols for Class I/II fluorinated solvents).
Sources
- 1. 1,1,1-Trifluoro-2-hexanone | C6H9F3O | CID 238292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,2-Trifluoro-hexane | C6H11F3 | CID 59078163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 4. 1,1,1-Trifluoroethane CAS#: 420-46-2 [m.chemicalbook.com]
- 5. 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
1H and 13C NMR spectroscopic data for 1,1,1-Trifluorohexane
This guide provides an in-depth technical analysis of the NMR spectroscopic characteristics of 1,1,1-Trifluorohexane. It synthesizes experimental data from homologous series and specific reaction reports to provide a definitive reference for researchers.[1]
Executive Summary
1,1,1-Trifluorohexane (CAS: 17337-12-1) is a fluorinated alkane often utilized as a lipophilic building block in medicinal chemistry and as a probe in vibrational Stark effect spectroscopy.[1] Its NMR signature is defined by the strong electron-withdrawing nature of the trifluoromethyl (
This guide details the chemical shifts (
Structural Analysis & Prediction Logic
The molecule consists of a hydrophobic butyl chain anchored to a trifluoromethyl group.[1] The
-
Alpha Position (C2/H2): The methylene group directly attached to the
experiences the strongest deshielding and splitting. -
Beta Position (C3/H3): Experiences mild deshielding and weak coupling.[1]
-
Gamma-Omega Positions (C4-C6): Resemble a standard alkane (hexane) environment.[1]
Connectivity Diagram:
Figure 1: Electronic influence and coupling connectivity in 1,1,1-Trifluorohexane.
Experimental Data: H NMR Spectroscopy
Solvent:
The proton spectrum is characterized by the distinct multiplet of the
| Position | Proton Assignment | Shift ( | Multiplicity | Coupling Constants ( | Notes |
| 6 | 0.91 | Triplet (t) | Terminal methyl group.[1] | ||
| 5, 4 | 1.30 – 1.45 | Multiplet (m) | - | Overlapping methylene envelope.[1] | |
| 3 | 1.55 – 1.65 | Multiplet (m) | - | Slightly deshielded by | |
| 2 | 2.02 – 2.10 | Multiplet (dq/m) | Diagnostic Peak. Appears as a complex multiplet due to coupling with 3 Fluorines and 2 neighboring Protons. |
Interpretation Strategy:
-
The Alpha-Signal: Look for the signal around 2.1 ppm.[1] It integrates to 2 protons.[1] Its splitting is dominated by the
coupling (~10-11 Hz), which is larger than the standard vicinal proton coupling (~7 Hz). -
Absence of Downfield Shifts: Unlike trifluoro-alcohols or esters, there are no protons in the 3.5–4.5 ppm range.[1]
Experimental Data: C NMR Spectroscopy
Solvent:
The Carbon-13 spectrum is definitive due to the quartet splitting patterns caused by the three equivalent fluorine atoms (
| Position | Carbon Assignment | Shift ( | Multiplicity | Coupling Constants ( |
| 6 | 13.9 | Singlet (s) | - | |
| 5 | 22.3 | Singlet (s) | - | |
| 3 | 22.0 | Quartet (q) | ||
| 4 | 31.1 | Singlet (s) | - | |
| 2 | 33.5 | Quartet (q) | ||
| 1 | 127.0 | Quartet (q) |
Key Diagnostic Features:
-
The C1 Quartet: A very broad quartet at ~127 ppm.[1] Note that this carbon often has low intensity due to the lack of NOE enhancement (no attached protons) and splitting into four lines.[1]
-
The C2 Quartet: A clear quartet at ~33.5 ppm with a coupling constant of ~28 Hz.[1] This is the most reliable signal for confirming the
motif.[1]
Experimental Methodology
Sample Preparation
-
Concentration: Dissolve 10-20 mg of 1,1,1-trifluorohexane in 0.6 mL of
. -
Volatility Warning: 1,1,1-Trifluorohexane has a boiling point of ~90°C. Use a tight-sealing NMR tube cap to prevent evaporation during long acquisition times (especially for
C).[1] -
Internal Standard: Use TMS (0.05%) for proton referencing. For
F NMR (optional but recommended), add a sealed capillary of or reference externally to -trifluorotoluene ( -63.7 ppm).
Acquisition Parameters
- H NMR: Standard pulse sequence (zg30). 16 scans are usually sufficient.[1]
-
C NMR: Power-gated decoupling (zgpg30). Due to the long relaxation time (
) of the carbon, set the relaxation delay ( ) to at least 2-3 seconds to observe the C1 quartet clearly. -
F NMR: If available, a single singlet should appear at
-66.5 ppm .
References
-
PubChem Compound Summary. "1,1,1-Trifluorohexane (CID 14111647)."[1] National Center for Biotechnology Information.[1] Link
-
Synquest Labs. "Product Specification: 1,1,1-Trifluorohexane."[1][4][5] (Reagent used in vibrational Stark effect studies).[1][3] Link
-
Beilstein J. Org.[1] Chem. "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides."[1] (Contains comparative NMR data for 2-bromo-1,1,1-trifluorohexane). Link
-
Royal Society of Chemistry. "Supporting Information: Synthesis of trifluoro-derivatives."[1] (General reference for trifluoroalkyl shift trends). Link
Sources
Technical Guide: Solubility Parameters of 1,1,1-Trifluorohexane
The following is an in-depth technical guide on the solubility parameters of 1,1,1-Trifluorohexane, designed for researchers and drug development professionals.
Content Type: Technical Whitepaper Subject: Physicochemical Characterization & Solvent Application Target Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers
Executive Summary: The "Fluorine Effect" in Solvation
1,1,1-Trifluorohexane (CAS: 17337-12-1) represents a critical bridge between conventional hydrocarbon solvents and perfluorinated fluids.[1] Unlike perfluorohexane, which exhibits extreme lipophobicity and hydrophobicity ("fluorous" behavior), 1,1,1-trifluorohexane retains significant hydrocarbon character due to its pentyl tail (
Understanding its Hansen Solubility Parameters (HSP) is essential for:
-
Drug Delivery: Solubilizing fluorinated Active Pharmaceutical Ingredients (APIs).[1]
-
Process Chemistry: Designing biphasic extraction systems where "fluorous tagging" is employed.
-
Material Science: Optimizing coating formulations for fluoropolymers.
This guide provides a rigorous analysis of the predicted HSP values, experimental determination protocols, and the thermodynamic logic governing its solvation behavior.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The solubility behavior of 1,1,1-trifluorohexane is best described using the Hansen model, which splits the cohesive energy density (
- (Dispersion): Van der Waals forces.[1] For 1,1,1-trifluorohexane, this is dominated by the alkyl chain but modified by the high electron density of the fluorine atoms.
-
(Polar): Dipole-dipole interactions.[1] The
group creates a significant dipole moment (approx.[1] 2.5 D) compared to the non-polar methyl group it replaces.[1] -
(Hydrogen Bonding): The energy from hydrogen bonds.[1][2] The
group is a weak H-bond acceptor but lacks H-bond donating capability.[1]
Predicted Solubility Parameters
Due to the scarcity of direct experimental data for 1,1,1-trifluorohexane in open literature, we employ the Stefanis-Panayiotou Group Contribution Method (GCM) . This method is preferred over Van Krevelen for halogenated compounds due to its second-order group corrections.[1]
Group Contribution Calculation
Structure:
| Structural Group | Count | Contribution to | Contribution to | Contribution to |
| -CH3 | 1 | High | 0 | 0 |
| -CH2- | 4 | High | 0 | 0 |
| -CF3 | 1 | Moderate | High (Dipole) | Low (Weak Acceptor) |
Comparative HSP Data Table
The following table contrasts 1,1,1-trifluorohexane with its hydrocarbon analog and a fully fluorinated analog to illustrate the "semi-fluorinated" shift.
| Solvent | Character | ||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Non-polar Hydrocarbon |
| 1,1,1-Trifluoroethane † | 14.6 | 10.0 | 0.0 | 17.7 | Polar Fluorocarbon |
| 1,1,1-Trifluorohexane ‡ | 14.8 | ~4.5 | ~1.2 | ~15.5 | Amphiphilic Fluorous |
| Perfluorohexane | 11.0 | 0.0 | 0.0 | 11.0 | Fluorous (Omniphobic) |
† Reference value for dipole impact (HFC-143a).
‡ Predicted values based on GCM and interpolation. The alkyl chain dilutes the polar contribution of the
Key Insight: 1,1,1-Trifluorohexane maintains a
Experimental Protocol: Determination via Turbidity Titration
For critical applications, researchers must validate predicted values experimentally.[1] The Hansen Sphere Determination method is the industry standard.[1]
Reagents and Equipment
-
Target Solvent: 1,1,1-Trifluorohexane (>98% purity).[1]
-
Probe Solutes: A set of 15-20 polymers or solid solutes with known HSP values (e.g., Polystyrene, PMMA, Benzoic Acid).
-
Equipment: Turbidimeter or visual inspection setup, temperature-controlled bath (25°C).
Step-by-Step Workflow
This protocol defines the "Sphere of Solubility" for the solvent.[1]
-
Preparation: Prepare 10% (w/v) mixtures of the target solute in 1,1,1-trifluorohexane.
-
Observation: Classify the interaction visually:
-
Score 1: Soluble (Clear).
-
Score 0: Insoluble (Cloudy/Precipitate).[1]
-
-
Titration (Optional): If partial solubility is observed, titrate with a "bad" solvent until cloud point is reached to define the boundary.[1]
-
Data Fitting: Use the HSPiP (Hansen Solubility Parameters in Practice) software or a least-squares fitting algorithm to solve for the center (
) and radius ( ) of the sphere that encompasses all "Score 1" solutes.
Workflow Diagram
The following diagram illustrates the logical flow for determining the HSP of a semi-fluorinated solvent.
Figure 1: Systematic workflow for the experimental determination of Hansen Solubility Parameters.
Applications in Drug Development
The unique HSP profile of 1,1,1-trifluorohexane enables specific applications where traditional solvents fail.
Fluorous Phase Extraction (FPE)
In FPE, a "heavy" fluorous solvent is used to extract fluorinated compounds from an organic phase.[1]
-
Mechanism: 1,1,1-Trifluorohexane is "lightly fluorous."[1] It may be miscible with organic solvents (like THF) at high temperatures but phase-separates at low temperatures.[1]
-
Advantage: It offers a greener alternative to perfluorinated solvents (which are persistent and expensive) for separating semi-fluorinated drug intermediates.[1]
Solubility Enhancement of Fluorinated Drugs
Many modern APIs contain fluorine to improve metabolic stability.[1]
-
Problem: These APIs often have poor solubility in standard hydrocarbons (too polar) and water (too lipophilic).[1]
-
Solution: 1,1,1-Trifluorohexane matches the
and fluorine-fluorine interactions of these drugs, acting as a superior recrystallization solvent.
Solvent Selection Logic Diagram
How to decide when to use 1,1,1-Trifluorohexane over Hexane or Perfluorohexane.
Figure 2: Decision matrix for selecting fluorinated solvents based on solute properties.
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]
-
Stefanis, E., & Panayiotou, C. (2008).[1] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.[1]
-
Abbott, S. (2025).[1][3] Hansen Solubility Parameters in Practice (HSPiP).
-
PubChem. (2025).[1] 1,1,1-Trifluorohexane Compound Summary. National Center for Biotechnology Information.[1]
-
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825.
Sources
The Trifluoromethyl Alkyl Motif: A Technical Guide to 1,1,1-Trifluorohexane
Abstract
This technical guide provides a comprehensive analysis of 1,1,1-Trifluorohexane , a critical fluorinated building block in medicinal chemistry and materials science. Focusing on its fundamental chemical identity—specifically its molecular weight and formula—this document expands into the causality of its physicochemical properties, synthesis via radical trifluoromethylation, and rigorous analytical verification. This guide is structured to serve researchers requiring high-fidelity data for stoichiometry, metabolic stability profiling, and lipophilicity modulation.
Part 1: Fundamental Chemical Identity
The precise characterization of 1,1,1-trifluorohexane is the baseline for all downstream stoichiometric calculations and analytical deconvolution.
Core Data Table[1]
| Property | Value | Technical Note |
| IUPAC Name | 1,1,1-Trifluorohexane | - |
| CAS Registry Number | 17337-12-1 | Unique identifier for the specific isomer. |
| Molecular Formula | Hill System notation. | |
| Molecular Weight | 140.15 g/mol | Monoisotopic mass: 140.0813 g/mol . |
| SMILES | CCCCCC(F)(F)F | Simplified Molecular Input Line Entry System. |
| InChI Key | XRKOOHTZZDPJNE-UHFFFAOYSA-N | Standardized hash for database integration. |
Stoichiometric Calculation Logic
The molecular weight is derived from standard atomic weights (IUPAC 2021). In high-precision mass spectrometry (HRMS), the monoisotopic mass is the critical value for peak identification.
-
Carbon (
): -
Hydrogen (
): -
Fluorine (
): -
Total Average MW: 140.148 g/mol
Part 2: The Physicochemical Impact of Fluorination
Why synthesize 1,1,1-trifluorohexane? The introduction of the trifluoromethyl (
The "Fluorine Effect" on Drug Design
The
-
Metabolic Blocking: The C-F bond energy (~116 kcal/mol) renders the terminal position resistant to Cytochrome P450 oxidative metabolism (hydroxylation), significantly extending the half-life (
) of the parent molecule. -
Lipophilicity Modulation: The
group is highly lipophilic. Replacing a methyl group with typically increases the LogP by 1.0–1.2 units, enhancing membrane permeability. -
Dipole Moment: Unlike a hydrocarbon chain, the
terminus introduces a strong dipole moment (~2.5 D) directed along the C-C bond, which can influence binding affinity in protein pockets.
Figure 1: Causal pathway of trifluoromethyl substitution on pharmacological properties.
Part 3: Synthesis & Production Strategy
While 1,1,1-trifluorohexane is commercially available, in-house synthesis is often required for isotopic labeling (e.g., introducing
Experimental Protocol: Radical Addition of
This method utilizes 1-pentene as the precursor. The mechanism involves the homolytic cleavage of the C-I bond in trifluoromethyl iodide (
Reagents:
-
1-Pentene (
) -
Trifluoromethyl Iodide (
)[1][2][3] -
Initiator:
(Triethylborane) or UV Light ( ) -
Solvent: Dichloromethane (DCM) or neat
Step-by-Step Methodology:
-
Setup: Charge a pressure-rated glass vessel (autoclave) with 1-pentene (1.0 equiv) and solvent (DCM).
-
Addition: Cool the vessel to -78°C. Condense
(gas, BP -22°C) into the vessel (1.2 equiv). -
Initiation: Add
(0.1 equiv) via syringe or expose to UV irradiation. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. The radical chain reaction attaches
to the terminal carbon and Iodine to the secondary carbon, forming 2-iodo-1,1,1-trifluorohexane . -
Reduction (De-iodination): To obtain 1,1,1-trifluorohexane, the iodine must be removed. Treat the intermediate with Tributyltin Hydride (
) and AIBN in refluxing benzene/toluene. -
Purification: Distill the final product. 1,1,1-Trifluorohexane is a volatile liquid (Predicted BP: ~90-95°C).
Figure 2: Synthetic workflow from alkene precursor to fluorinated alkane.
Part 4: Analytical Verification (Trustworthiness)
In drug development, "trust but verify" is the standard. You must confirm the identity of 1,1,1-trifluorohexane using orthogonal analytical techniques.
Mass Spectrometry (GC-MS)
Because 1,1,1-trifluorohexane is volatile and non-polar, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the gold standard.
-
Molecular Ion (
): You may see a weak peak at m/z 140 . -
Base Peak: Expect fragmentation losing the alkyl chain or the
group.-
m/z 69:
(Diagnostic peak for trifluoromethyl groups).[3] -
m/z 71:
(Loss of ).
-
-
Validation Check: If m/z 69 is absent, the synthesis failed.
Nuclear Magnetic Resonance ( NMR)
Fluorine NMR is the most definitive test for purity.
-
Shift: A clean triplet appearing at approximately -60 to -66 ppm (relative to
). -
Coupling: The triplet splitting arises from coupling to the adjacent methylene protons (
Hz). -
Integration: In a mixture, the integral of this signal allows for precise purity calculation against an internal standard (e.g.,
-trifluorotoluene).
NMR Profile
-
2.0 - 2.2 ppm: Multiplet (2H). These are the protons on C2 (adjacent to
). They are deshielded by the electron-withdrawing fluorine atoms. - 1.3 - 1.5 ppm: Multiplet (Alkyl chain envelope).
- 0.9 ppm: Triplet (3H, Terminal methyl).
References
-
PubChem Compound Summary. (2025). 1,1,1-Trifluorohexane (CID 14111647). National Center for Biotechnology Information. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews, 37(2), 320-330. Link
-
NIST Chemistry WebBook. (2025). Mass Spectra of Fluorinated Hydrocarbons. National Institute of Standards and Technology.[6][7] Link
- Studer, A. (2012). The Chemistry of Free Radicals. Wiley-VCH.
Sources
- 1. Synthesis and Application of Trifluoromethyl iodide_Chemicalbook [chemicalbook.com]
- 2. EP1819651B1 - Direct one-step synthesis from cf3-i - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 7. Ethane, 2-chloro-1,1,1-trifluoro- [webbook.nist.gov]
The Fluorine Paradox: A Technical Chronicle of Perfluorohexane from Atomic Secrecy to Liquid Breathing
Executive Summary
This technical guide deconstructs the discovery, synthesis, and biological application of fluorinated hexanes, specifically focusing on perfluoro-n-hexane (
The Genesis: The Manhattan Mandate (1940-1945)
The history of fluorinated hexanes is not one of idle academic curiosity, but of wartime necessity. In the early 1940s, the Manhattan Project faced a critical materials engineering crisis. The gaseous diffusion process for uranium enrichment required uranium hexafluoride (
The Parallel Paths to Synthesis
Two distinct methodologies emerged to solve this problem, laying the groundwork for modern organofluorine chemistry.
-
The "Chemical" Route (The Fowler Process): R.D. Fowler at Johns Hopkins University utilized Cobalt(III) Trifluoride (
) as a fluorinating agent. Unlike elemental fluorine ( ), which reacts explosively with hydrocarbons, releases fluorine atoms in a controlled manner at elevated temperatures. This method allowed for the stepwise replacement of hydrogen with fluorine in hexane chains. -
The "Electrochemical" Route (The Simons Process): Joseph Simons at Penn State (and later 3M) discovered that organic compounds could be fluorinated directly via electrolysis in anhydrous hydrogen fluoride (HF). This method, known as Electrochemical Fluorination (ECF), was scalable and became the industrial standard. The resulting perfluorocarbons were code-named "Joe’s Stuff" during the war to maintain secrecy.
Figure 1: The evolutionary timeline of fluorinated hexanes from nuclear defense to medical application.
Physicochemical Anomalies: The Oxygen Paradox
For researchers in drug delivery, the value of perfluorohexane lies in its defiance of standard hydrocarbon physics. The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry (~485 kJ/mol). This bond strength creates a dense electron sheath around the carbon backbone, rendering the molecule hydrophobic and lipophobic.
The Weak Intermolecular Force
Despite having a molecular weight of ~338 g/mol (nearly 4x that of n-hexane), perfluorohexane boils at 56°C—lower than n-hexane (69°C). This is due to the extremely low polarizability of the fluorine atoms, resulting in very weak van der Waals forces.
Gas Solubility (The "Liquid Air" Effect)
The weak intermolecular forces leave "cavities" within the liquid structure that can accommodate small gas molecules. This results in oxygen solubility that follows Henry's Law strictly, without the saturation kinetics seen in hemoglobin.
Table 1: Comparative Properties of n-Hexane vs. Perfluoro-n-hexane
| Property | n-Hexane ( | Perfluoro-n-hexane ( | Relevance to Bio-Application |
| Molecular Weight | 86.18 g/mol | 338.04 g/mol | High density carrier |
| Boiling Point | 68.7 °C | 56.6 °C | Rapid evaporation for tracers |
| Density (25°C) | 0.655 g/mL | 1.68 g/mL | Gravity-dependent lung recruitment |
| Surface Tension | 18.4 mN/m | 12.0 mN/m | Excellent spreading/wetting |
| Oxygen Solubility | ~50 mL/L | ~500+ mL/L | Liquid Breathing / Oxygen Therapeutics |
| Dielectric Constant | 1.88 | 1.69 | Electronic cooling (Fluorinert) |
Biological Applications: The "Mouse in Liquid"
The defining moment for perfluorocarbons in medicine occurred in 1966, when Dr. Leland Clark and Dr. Frank Gollan published their seminal work in Science. They demonstrated that a mouse could survive total immersion in oxygenated perfluorocarbon liquid.[1][2][3]
Mechanism of Action
Unlike blood, which relies on chemical binding (hemoglobin), perfluorohexane transports oxygen via physical dissolution .
-
High
Capacity: At 1 atm, perfluorohexane dissolves ~40-50 vol% oxygen. -
Gas Exchange: The low surface tension allows the fluid to penetrate the deepest alveoli, recruiting collapsed lung tissue (atelectasis) while facilitating gas exchange across the alveolar membrane.
Modern Clinical Derivatives
While pure perfluorohexane is too volatile for total liquid ventilation, its derivatives and isomers (like Perflexane) are critical in:
-
Ultrasound Contrast Agents: Perflexane lipid microspheres stabilize microbubbles, enhancing echogenicity.
-
Partial Liquid Ventilation (PLV): Using PFCs to recruit lung volume in Acute Respiratory Distress Syndrome (ARDS).[3]
Figure 2: Comparison of oxygen transport mechanisms: Chemical binding (Hemoglobin) vs. Physical dissolution (PFCs).
Synthesis Protocols
For the research chemist, reproducing these historical syntheses requires strict adherence to safety protocols due to the hazards of
Protocol A: The Fowler Process (Cobalt Trifluoride)
Best for laboratory-scale synthesis of specific isomers.
Reagents:
-
Cobalt(II) Fluoride (
) -
Elemental Fluorine (
)[4] -
n-Hexane (
)
Workflow:
-
Activation: Pass
gas over a bed of at 250°C to generate the active fluorinating agent, . -
Fluorination: Vaporize n-hexane and pass it over the
bed at 300-350°C. -
Regeneration: The resulting
is regenerated with for the next cycle.
Critical Control Point: Temperature management is vital. If the bed gets too hot (>400°C), C-C bond cleavage occurs, resulting in shorter chains (
Protocol B: The Simons Process (Electrochemical Fluorination)
Best for industrial scaling.
Reagents:
-
Anhydrous Hydrogen Fluoride (aHF)[5]
-
n-Hexane (or hexanoyl chloride for derivatives)
-
Sodium Fluoride (conductivity additive)
Workflow:
-
Cell Setup: Use a steel cell with alternating Nickel anodes and Steel cathodes.
-
Electrolyte: Dissolve the organic substrate in aHF (Simons' discovery: organics are soluble in HF).
-
Electrolysis: Apply voltage (5-7 V). Current density ~20 mA/cm².
-
Anode Reaction: Formation of high-valent nickel fluorides (
/ ) on the surface, which act as the fluorinating agent. -
Cathode Reaction: Evolution of
gas.
-
-
Separation: Perfluorohexane is insoluble in HF and denser; it sinks to the bottom of the cell for collection.
Figure 3: The Simons Electrochemical Fluorination (ECF) workflow.
References
-
Fowler, R. D., et al. (1947). Catalytic Fluorination of Hydrocarbons. Industrial & Engineering Chemistry. Link
-
Simons, J. H. (1949).[6] The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society. Link
-
Clark, L. C., & Gollan, F. (1966).[1][3] Survival of Mammals Breathing Organic Liquids Equilibrated with Oxygen at Atmospheric Pressure. Science. Link
-
Sandford, G. (2003). Perfluoroalkanes. Tetrahedron. Link
-
Riess, J. G. (2001). Oxygen Carriers ("Blood Substitutes") - Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews. Link
-
PubChem. (n.d.). Perfluorohexane Compound Summary. National Library of Medicine. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Liquid ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Joseph H. Simons - Wikipedia [en.wikipedia.org]
Quantum Chemical Profiling of 1,1,1-Trifluorohexane: A Bioisosteric & Solvation Guide
Executive Summary
1,1,1-Trifluorohexane (
This guide provides a validated computational workflow for researchers. We move beyond standard B3LYP defaults to recommend dispersion-corrected functionals (
Part 1: Theoretical Framework & Functional Selection[1]
The Dispersion Necessity
Standard DFT functionals (e.g., B3LYP) fail to capture the long-range London dispersion forces critical for stabilizing the alkyl chain of 1,1,1-trifluorohexane. For this molecule, the interaction between the
-
Recommendation: Use
B97X-D or B3LYP-D3(BJ) . -
Rationale:
B97X-D includes long-range atom-atom dispersion corrections and separates range-exchange interactions, preventing the "over-delocalization" error common in fluorinated systems.
Basis Set Hierarchy
Fluorine atoms possess "hard" electron clouds with significant lone-pair repulsion. Standard Pople basis sets (e.g., 6-31G*) are insufficient.
| Calculation Type | Recommended Basis Set | Reason for Selection |
| Geometry Opt | def2-TZVP | Balanced cost/accuracy; minimizes Basis Set Superposition Error (BSSE). |
| NMR ( | pcSseg-3 | Optimized specifically for shielding constants; superior to 6-311+G(2d,p). |
| Solvation | 6-31+G(d,p) | Diffuse functions (+) are mandatory to describe the solute-solvent boundary. |
Part 2: Conformational Landscape Analysis[1]
The 1,1,1-trifluorohexane molecule is not static.[1][2][3] The
The "Anti" vs. "Gauche" Competition
Unlike 1,2-difluoroethane, which exhibits a strong gauche effect, the 1,1,1-trifluoro motif is dominated by steric and dipolar repulsion. The
Workflow Diagram
The following diagram outlines the decision logic for the computational workflow.
Caption: Step-by-step computational workflow from initial structure to property prediction.
Part 3: Protocol for NMR Prediction
Accurate prediction of
The GIAO-DFT Protocol
Objective: Predict the chemical shift relative to
-
Geometry Optimization: Optimize the lowest energy conformers using ωB97X-D/def2-TZVP in the gas phase (or solvent if specific).
-
NMR Calculation: Run a Single Point Energy (SPE) calculation using the GIAO (Gauge-Including Atomic Orbital) method.
-
Keyword Example (Gaussian):nmr=giao functional=b3lyp basis=pcSseg-3 scrf=(solvent=chloroform, model=smd)
-
Note: While
B97X-D is best for geometry, B3LYP often yields better error cancellation for magnetic properties when paired with Jensen's pcSseg basis sets.
-
-
Reference Calculation: Perform the exact same calculation on the reference standard (
). -
Scaling:
Where is the isotropic shielding tensor.
Expected Accuracy
Using pcSseg-3, the Mean Absolute Error (MAE) for
Part 4: Solvation Modeling (SMD vs. CPCM)
For drug development, lipophilicity (
Model Selection
-
CPCM (Conductor-like Polarizable Continuum Model): Good for relative energies of conformers but often fails to predict absolute solvation energies accurately because it neglects non-electrostatic terms (cavity formation, dispersion, solvent structure).
-
SMD (Solvation Model based on Density): Recommended. SMD includes the "CDS" (Cavity-Dispersion-Solvent) terms, making it far superior for calculating
in water or organic solvents.
Solvation Logic Diagram
Caption: Comparison of solvation models. SMD is required for accurate absolute free energies.
Part 5: Experimental Validation Data
When validating your calculations, compare against these expected physicochemical benchmarks for 1,1,1-trifluorohexane.
| Property | Value (Approx.) | Computational Target |
| Boiling Point | ~70-72°C | N/A (Molecular Dynamics required) |
| LogP | ~2.8 - 3.1 | |
| -66 ppm (approx vs | ||
| Dipole Moment | ~2.3 Debye |
References
-
Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link
-
Jensen, F. (2013). "Basis set convergence of nuclear magnetic shielding constants calculated by density functional methods." Journal of Chemical Theory and Computation. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
Sources
Technical Whitepaper: Operational Safety and Handling of 1,1,1-Trifluorohexane
This technical guide details the safety, handling, and toxicological profile of 1,1,1-Trifluorohexane , a specialized fluorinated building block.
Executive Summary
1,1,1-Trifluorohexane is a partially fluorinated alkane used primarily as an intermediate in the synthesis of fluorous-tagged reagents and pharmaceutical analogs. Unlike perfluorinated compounds (which are generally inert), this molecule retains a lipophilic hydrocarbon tail, making it biologically active and capable of penetrating lipid bilayers.
Critical Safety Distinction: While structurally similar to n-hexane (a known neurotoxin), the presence of the trifluoromethyl (
Physicochemical Identification & Properties[1][2][3]
Accurate identification is the first line of defense. The physical properties of 1,1,1-trifluorohexane dictate its engineering controls.
| Property | Specification | Technical Note |
| Chemical Name | 1,1,1-Trifluorohexane | |
| CAS Number | 17337-12-1 | Verify CAS; do not confuse with 1-fluorohexane. |
| Molecular Formula | ||
| Molecular Weight | 140.15 g/mol | Significant mass increase over n-hexane (86.18 g/mol ). |
| Physical State | Clear, Colorless Liquid | |
| Boiling Point | ~90–91 °C (Predicted) | Higher than n-hexane (69 °C) due to mass, despite weak F-F interactions. |
| Density | ~1.0–1.1 g/mL | Heavier than water. |
| Solubility | Immiscible in water | Soluble in organic solvents (DCM, THF, Et2O). |
| GHS Classification | Flammable Liquid (Cat 3) | H226: Flammable liquid and vapor.[1][2] |
Toxicological Assessment: The "n-Hexane" Comparison
The primary toxicological concern for any hexane derivative is peripheral neuropathy . This section analyzes the mechanistic likelihood of this hazard for 1,1,1-trifluorohexane.
Mechanism of Action (n-Hexane Reference)
n-Hexane neurotoxicity is caused by its metabolite, 2,5-hexanedione (2,5-HD) . The metabolic pathway is:
-
Oxidation at C2
2-Hexanol. -
Oxidation at C5
2,5-Hexanediol. -
Oxidation to 2,5-Hexanedione (gamma-diketone).
-
Reaction: The 2,5-HD reacts with lysine residues in axonal proteins to form pyrrole adducts, leading to neurofilament cross-linking and axonopathy.
1,1,1-Trifluorohexane Extrapolation (SAR Analysis)
The introduction of the
-
C1 Blockade: The C-F bond is metabolically stable; no oxidation occurs at C1.
-
C2 Deactivation: The strong electron-withdrawing nature of the
group deactivates the adjacent C2 protons, making enzymatic hydroxylation at this position significantly more difficult compared to n-hexane. -
Metabolic Shift: Metabolism is likely forced to the "omega" end (C5/C6). While oxidation at C5 is possible, the inability to easily oxidize C2 prevents the formation of the critical gamma-diketone structure required for pyrrole formation.
-
CNS Depression: High concentrations will cause dizziness, drowsiness, and anesthesia.
-
Irritation: The defatting action on skin is severe due to its lipophilicity.
Metabolic Pathway Visualization
The following diagram contrasts the toxic activation of n-hexane with the predicted blockade in 1,1,1-trifluorohexane.
Figure 1: Comparative metabolic pathways. The electron-withdrawing CF3 group hinders the C2-oxidation step required to form neurotoxic diketones.
Risk Management & Engineering Controls
Due to the volatility and flammability of 1,1,1-trifluorohexane, strict engineering controls are required.
Hierarchy of Controls
| Control Level | Implementation Strategy |
| Elimination | Use less volatile fluorinated analogs if synthesis permits. |
| Engineering | Fume Hood: Mandatory. Minimum face velocity 0.5 m/s.Static Grounding: All transfer vessels must be grounded (Class I Flammable Liquid). |
| Administrative | Designate "Fluorinated Waste" streams. Do not mix with non-halogenated solvents (cost control). |
| PPE | Gloves: PVA or Viton®. Avoid Nitrile (fluorinated solvents can permeate nitrile/latex).Eyes: Chemical splash goggles. |
Safe Handling Workflow
This self-validating workflow ensures containment from storage to disposal.
Figure 2: Operational workflow emphasizing containment and segregation.
Emergency Protocols
Every laboratory utilizing 1,1,1-trifluorohexane must post these specific response protocols.
Fire (Class B)
-
Hazard: Vapors are heavier than air and may travel to ignition sources. Flashback hazard.
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam. Do not use water jet (may spread the burning liquid). -
Combustion Products: Emits toxic Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) upon thermal decomposition. Self-Contained Breathing Apparatus (SCBA) is mandatory for firefighters.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area (10-meter radius).
-
Ventilate: Maximize fume hood exhaust; open windows if safe.
-
PPE: Don Viton gloves and organic vapor respirator (Type A) if outside a hood.
-
Absorb: Use inert absorbent (vermiculite/sand). Do not use combustible materials (sawdust).
-
Clean: Wipe surfaces with acetone followed by soap/water.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes. Monitor for irritation (defatting dermatitis).
-
Eye Contact: Rinse for 15 minutes. Seek medical attention immediately.
References
-
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 14111647, 1,1,1-Trifluorohexane. Retrieved January 29, 2026.
-
[Link]
-
-
European Chemicals Agency (ECHA). C&L Inventory: 1,1,1-Trifluorohexane (CAS 17337-12-1).[1]
- Boelsterli, U. A. (2002).Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Targets. Taylor & Francis.
- Sigma-Aldrich.
-
Ritchie, G. D., et al. (2003).Biological effects of refined mineral oils and their derivatives. (Context for hydrocarbon solvent neurotoxicity).
-
[Link]
-
Sources
Methodological & Application
Applications of 1,1,1-Trifluorohexane in fluorous chemistry
Application Note: 1,1,1-Trifluorohexane in "Light" Fluorous Chemistry
Part 1: Executive Summary & Technical Rationale
The "Aliphatic Bridge" in Fluorous Synthesis
While perfluorohexane (
Structurally, TFH possesses a short fluorous "head" (
Key Advantages over Benzotrifluoride (BTF):
-
UV Transparency: Unlike BTF, TFH lacks an aromatic ring, making it ideal for photochemical reactions or HPLC applications where UV detection is required.
-
Radical Inertness: In radical halogenations where the phenyl ring of BTF might undergo side reactions (electrophilic aromatic substitution or radical addition), TFH remains inert.
-
"Light" Tag Selectivity: It is the optimal eluent for solid-phase extraction of compounds with short fluorous tags (e.g.,
-tagged protecting groups), which are becoming preferred due to the environmental persistence of longer perfluorinated chains.
Part 2: Physicochemical Profile & Solvent Selection
Table 1: Comparative Solvent Properties Data synthesized from internal standards and PubChem compound summaries.
| Property | 1,1,1-Trifluorohexane (TFH) | Perfluorohexane (PFH) | Benzotrifluoride (BTF) |
| Structure | |||
| Fluorous Character | Moderate (Hybrid) | High (Heavy) | Moderate (Hybrid) |
| Boiling Point | ~90–92 °C (Est.) | 56 °C | 102 °C |
| Density | ~1.0–1.1 g/mL | 1.68 g/mL | 1.18 g/mL |
| UV Cutoff | < 210 nm | < 200 nm | ~280 nm (Aromatic) |
| Primary Use | Light F-SPE, Photochemistry | Heavy F-SPE, Biphasic | General Synthesis |
Part 3: Experimental Protocols
Protocol A: Optimized Fluorous Solid-Phase Extraction (F-SPE)
For the purification of "Light" Fluorous-Tagged Peptides or Small Molecules.
Context: Traditional F-SPE uses MeOH (fluorophobic) and Perfluorohexane (fluorophilic). However, compounds with short tags (e.g., a single
Materials:
-
Fluorous Silica Gel (e.g., FluoroFlash®).
-
Solvent A: 80:20 MeOH:H₂O (Fluorophobic Wash).
-
Solvent B: 1,1,1-Trifluorohexane (Fluorophilic Eluent).[1]
-
Crude Reaction Mixture (containing tagged product and non-fluorous impurities).
Step-by-Step Methodology:
-
Column Conditioning:
-
Pack a glass column or cartridge with fluorous silica.
-
Condition with 2 column volumes (CV) of 1,1,1-Trifluorohexane (Solvent B) to wet the fluorous phase.
-
Equilibrate with 2 CV of Solvent A (MeOH:H₂O). Note: The column is now ready for the "fluorophobic" mode.
-
-
Loading:
-
Dissolve the crude mixture in a minimum volume of DMF or DMF/MeOH.
-
Load onto the cartridge. The fluorous-tagged molecule interacts with the fluorous silica; non-fluorous impurities remain in the mobile phase.
-
-
Fluorophobic Wash (Impurity Removal):
-
Fluorophilic Elution (Product Recovery):
-
Isolation:
-
Concentrate the TFH fraction via rotary evaporation (bath temp 40°C, moderate vacuum). TFH is volatile and removes easily, leaving pure tagged product.
-
Protocol B: Thermomorphic Biphasic Catalysis
Using TFH to create a temperature-switchable reaction medium.
Context: Many reactions require a homogeneous phase for kinetics but a biphasic system for separation. TFH forms a single phase with Acetonitrile (MeCN) at elevated temperatures but separates upon cooling.
System:
-
Phase 1: Acetonitrile (Organic reactants).[5]
-
Phase 2: 1,1,1-Trifluorohexane (Fluorous-tagged catalyst).[1]
Workflow:
-
Setup: In a pressure tube, combine the fluorous-tagged catalyst (e.g., a fluorous tin reagent or transition metal complex) with 1,1,1-Trifluorohexane (1 part).
-
Addition: Add the organic substrates dissolved in Acetonitrile (1 part).
-
Observation at 25°C: Two distinct layers are visible (Biphasic).
-
-
Reaction: Heat the mixture to 70–80°C .
-
Observation: The layers merge into a single homogeneous solution, allowing rapid reaction kinetics.
-
-
Separation: Upon completion, cool the vessel to 0°C or room temperature.
-
Result: The phases separate. The dense TFH layer (containing the catalyst) settles at the bottom; the lighter MeCN layer (containing the product) floats on top.
-
-
Extraction: Decant the MeCN layer. The TFH/Catalyst layer can be re-charged with fresh substrates for the next cycle.
Part 4: Decision Logic for Solvent Selection
The following diagram illustrates when to select 1,1,1-Trifluorohexane over standard fluorous solvents.
Figure 1: Decision matrix for selecting 1,1,1-Trifluorohexane based on experimental constraints.
Part 5: References & Authoritative Grounding
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations. Tetrahedron. (Foundational text on fluorous phases).
-
Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science. (Establishes the thermodynamic basis for temperature-dependent miscibility utilized in Protocol B).
-
PubChem Compound Summary: 1,1,1-Trifluorohexane . (Physical property verification: CAS 17337-12-1).[1]
-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis. Journal of Organic Chemistry. (Provides the baseline for comparing aromatic vs. aliphatic fluorous hybrids).
-
Zhang, W. (2009). Fluorous Solid-Phase Extraction (F-SPE) for the Purification of Organic Molecules. Current Protocols in Organic Chemistry. (Basis for Protocol A).
Sources
- 1. 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of acetonitrile with trifluoromethanesulfonic acid: unexpected formation of a wide variety of structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 4. 1,1,1-Trifluoro-2-hexanone | C6H9F3O | CID 238292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Protocols for introducing trifluoromethyl groups using 1,1,1-Trifluorohexane
Application Note: Strategic Introduction of Trifluoromethyl Groups—Synthesis and Utilization of 1,1,1-Trifluorohexane
Part 1: Executive Summary & Technical Scope
Objective: This guide details the protocols for the synthesis and application of 1,1,1-Trifluorohexane (CAS: 17337-12-1). While often mistaken for a trifluoromethylating reagent (donor), 1,1,1-Trifluorohexane is a critical fluorinated building block and a model substrate for validating hydrotrifluoromethylation methodologies on aliphatic chains.
Scientific Rationale:
The trifluoromethyl (
Scope of Protocols:
-
Synthesis Protocol: Photoredox-Catalyzed Hydrotrifluoromethylation of 1-Pentene to yield 1,1,1-Trifluorohexane.
-
Utilization Protocol: Application of 1,1,1-Trifluorohexane as a lipophilic reference standard and building block for C-H functionalization.
Part 2: Synthesis Protocol – Hydrotrifluoromethylation
Methodology: Visible-Light Photoredox Catalysis
The most efficient route to introduce a
Mechanism of Action
The reaction proceeds via a radical mechanism:[1][2]
-
Oxidation: The excited photocatalyst oxidizes the sulfinate (
) to generate the electrophilic radical. -
Addition: The
radical adds to the terminal carbon of 1-pentene (governed by steric hindrance), forming a secondary alkyl radical. -
Hydrogen Atom Transfer (HAT): The alkyl radical abstracts a hydrogen atom from a donor (thiol or solvent) to quench the radical, yielding the neutral 1,1,1-trifluorohexane.
Experimental Workflow
Reagents & Materials:
-
Substrate: 1-Pentene (1.0 equiv, 0.5 mmol)
-
CF3 Source: Sodium trifluoromethanesulfinate (Langlois Reagent, 2.0 equiv)
-
Catalyst: fac-Ir(ppy)₃ (1.0 mol%) or Acridinium-based photocatalyst.
-
H-Donor/Solvent: Methanol (MeOH) or DCM/H₂O mixture.
-
Acid Additive: TFA (1.0 equiv) – Critical for activating the sulfinate.
Step-by-Step Protocol:
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a 10 mL borosilicate glass vial (equipped with a magnetic stir bar) with Sodium trifluoromethanesulfinate (156 mg, 1.0 mmol) and fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol).
-
Solvent Addition: Add degassed Methanol (2.5 mL).
-
Substrate Addition: Add 1-Pentene (55 µL, 0.5 mmol) via microsyringe, followed by Trifluoroacetic acid (38 µL, 0.5 mmol).
-
Sealing: Cap the vial tightly with a PTFE-lined septum.
-
Irradiation: Place the vial in a photoreactor (e.g., Blue LED,
nm) approximately 2-3 cm from the light source. Maintain temperature at 25°C using a cooling fan to prevent thermal degradation. -
Reaction Time: Stir vigorously under irradiation for 12–16 hours.
-
Work-up:
-
Dilute the mixture with diethyl ether (10 mL).
-
Wash with saturated
(aq) to neutralize acid. -
Wash with brine, dry over
, and filter.
-
-
Purification: Due to the volatility of 1,1,1-Trifluorohexane (BP ~70-71°C), standard rotary evaporation is risky. Use distillation or careful concentration under a Vigreux column. For analytical quantification, use
NMR with an internal standard ( -trifluorotoluene).
Data Analysis: Optimization Parameters
| Entry | CF3 Source | Catalyst | Solvent | Yield (%) | Notes |
| 1 | fac-Ir(ppy)₃ | MeOH | 82% | Optimal HAT efficiency | |
| 2 | MeCN | 65% | Requires silane H-donor | ||
| 3 | DCM | 55% | Atom Transfer Radical Addition (ATRA) product dominates |
Part 3: Mechanistic Visualization
The following diagram illustrates the photoredox cycle for the synthesis of 1,1,1-Trifluorohexane.
Caption: Figure 1. Photoredox catalytic cycle for the hydrotrifluoromethylation of 1-pentene using Langlois reagent. The cycle relies on the oxidative quenching of the excited Iridium catalyst to generate the key trifluoromethyl radical.
Part 4: Utilization Protocols
Once synthesized, 1,1,1-Trifluorohexane serves as a specialized building block.
Application A: Lipophilicity Reference Standard ( Calibration)
In medicinal chemistry, modulating lipophilicity is crucial for blood-brain barrier (BBB) penetration. 1,1,1-Trifluorohexane is used as a standard to calibrate
-
Protocol: Spike 10 µM 1,1,1-Trifluorohexane into octanol/water shake-flask assays.
-
Expected Value:
. -
Utility: Validates the "Fluorine Effect" where terminal
substitution increases lipophilicity compared to the methyl analog (Hexane ) but alters metabolic clearance rates. Note: The dipoles of the C-F bonds actually reduce lipophilicity slightly compared to pure hydrocarbons in certain conformations, a phenomenon known as the "polar hydrophobicity".
Application B: Late-Stage C-H Functionalization Model
1,1,1-Trifluorohexane is an ideal "deactivated" substrate to test aggressive C-H activation catalysts. The electron-withdrawing
-
Reaction: Metal-catalyzed borylation or chlorination.
-
Significance: Demonstrates distal selectivity in drug scaffolds. If a catalyst can functionalize the C5 or C6 position of 1,1,1-trifluorohexane, it is validated for late-stage diversification of fluorinated APIs.
Part 5: References & Authority
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Science, 322(5898), 77–80. Link(Foundational text on photoredox activation).
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link(Establishes radical CF3 generation).
-
Wilger, D. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Journal of the American Chemical Society, 135(12), 4640–4643. Link(Primary protocol for aliphatic alkene hydrotrifluoromethylation).
-
Mizuta, S., et al. (2013). Trifluoromethylation of allylsilanes under copper catalysis. Angewandte Chemie International Edition, 52(14), 3968-3972. Link(Alternative copper-mediated protocols).
-
PubChem Compound Summary: 1,1,1-Trifluorohexane. National Center for Biotechnology Information. Link(Physical property verification).
Sources
Reaction conditions for using 1,1,1-Trifluorohexane as a reagent
Executive Summary
1,1,1-Trifluorohexane (
This guide addresses the primary challenge of working with 1,1,1-trifluorohexane: the strong electron-withdrawing nature of the trifluoromethyl (
Part 1: Chemical Profile & Handling
Safety Advisory: 1,1,1-Trifluorohexane is a volatile fluorinated hydrocarbon. Standard fume hood protocols are mandatory.
| Property | Specification | Operational Implication |
| Molecular Formula | MW: 140.15 g/mol | |
| Boiling Point | ~90–95 °C (Est.) | Volatile. Reactions >80°C require sealed pressure tubes. |
| Density | ~1.05 g/mL | Denser than non-fluorinated alkanes; forms the lower layer in aqueous extractions. |
| Electronic Character | Strong EWG ( | Deactivates |
| Solubility | Lipophilic | Miscible with THF, Hexane, DCM; Immiscible with water. |
Handling Protocol:
-
Anhydrous Conditions: While the fluoroalkane itself is not water-sensitive, the catalysts described below (Iridium/Boron species) are moisture-intolerant.
-
Degassing: Oxygen quenches the excited states of photocatalysts and oxidizes Iridium hydrides. All solvents must be sparged with Argon or Nitrogen for >15 minutes prior to use.
Part 2: Regioselectivity Mapping
The
Figure 1: The Inductive Deactivation Gradient. The CF3 group protects C2/C3 from oxidation, directing functionalization to C4-C6.
Part 3: Protocol A - Terminal Functionalization (C-H Borylation)
Objective: Install a boronic ester at the terminal (C6) position. Mechanism: Iridium-catalyzed C–H activation is governed by sterics . The terminal methyl group is the least hindered, overcoming the electronic deactivation of the chain.
Reagents & Setup
-
Substrate: 1,1,1-Trifluorohexane (1.0 equiv)
-
Boron Source:
(Bis(pinacolato)diboron) (0.5 equiv) -
Catalyst Precursor:
(1.5 mol%) -
Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%)
-
Solvent: Neat (Solvent-free) is preferred to maximize kinetics. If solubility is an issue, use
-Octane (unreactive).
Step-by-Step Methodology
-
Glovebox Assembly: In a nitrogen-filled glovebox, weigh
(10 mg, 0.015 mmol) and tmphen (7.1 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar. -
Solvent/Substrate Addition: Add 1,1,1-Trifluorohexane (1.0 mmol) and
(0.5 mmol). Note: Using excess substrate ensures mono-borylation. -
Sealing: Transfer the mixture to a heavy-walled pressure tube with a Teflon screw cap. Seal tightly.
-
Reaction: Heat the vessel to 80 °C for 16 hours. The solution should turn dark brown/black, indicating active catalyst formation.
-
Workup: Cool to room temperature. Open the vessel carefully (release pressure).
-
Purification: The excess volatile 1,1,1-trifluorohexane can be removed via rotary evaporation (gentle vacuum, 40°C). The residue is purified via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
Why this works: The "tmphen" ligand creates a rigid steric pocket around the Iridium center, making it impossible for the catalyst to access the internal secondary C–H bonds (C2–C5), forcing reaction exclusively at the terminal C6 methyl.
Part 4: Protocol B - Remote Internal Functionalization (HAT)
Objective: Functionalize the
Reagents & Setup
-
Substrate: 1,1,1-Trifluorohexane (1.0 equiv)
-
Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)
-
Radical Trap: Electrophilic trap (e.g., NFSI for fluorination, or DIAD for amination) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone.
-
Light Source: 365 nm or 390 nm LED (UV-A).
Step-by-Step Methodology
-
Preparation: In a Pyrex reaction tube (Pyrex filters damaging UV-C but passes UV-A), dissolve TBADT (0.02 mmol) and the Radical Trap (1.2 mmol) in MeCN (2.0 mL).
-
Substrate Addition: Add 1,1,1-Trifluorohexane (1.0 mmol).
-
Sparging: Sparge the solution with Argon for 15 minutes. Critical: Oxygen is a triplet radical that will quench the decatungstate excited state immediately.
-
Irradiation: Place the sealed tube in a photoreactor (approx. 2–5 cm from light source). Irradiate at 365 nm for 18–24 hours. Fan cooling is recommended to maintain temp <35°C.
-
Workup: Concentrate the solvent. The TBADT catalyst precipitates upon addition of ether/water. Filter off the catalyst.
-
Analysis: Analyze regioselectivity via
NMR. You will typically observe a mixture of C4 and C5 functionalized products, with C2/C3 remaining untouched.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Borylation) | Moisture in reagents. | Dry |
| Loss of Substrate | Volatility. | Use a pressure tube with a high-integrity O-ring; do not use standard septa at 80°C. |
| Poor Regioselectivity (HAT) | Over-oxidation. | Stop reaction at 60-70% conversion. Over-reaction leads to poly-functionalization. |
| Catalyst Decomposition (Ir) | Air leak. | Solution turns pale yellow/clear instead of dark brown. Repeat setup with strict anaerobic technique. |
Visual Workflow Summary
Figure 2: Decision tree for functionalizing 1,1,1-trifluorohexane based on target regioselectivity.
References
-
Iridium-Catalyzed C-H Borylation Kinetics & Mechanism Boller, T. M., et al. "Iridium-Catalyzed Regioselective Borylation of Aliphatic C–H Bonds." Journal of the American Chemical Society, 2005.
-
Decatungstate Photocatalysis for Remote Functionalization Tlahuext-Aca, A., et al. "Decatungstate-Photocatalyzed C(sp3)–H Bond Activation." Chemical Reviews, 2022.
-
Regioselectivity in Fluoroalkanes Hale, L. V. A., et al. "Predicting Regioselectivity in Radical C–H Functionalization of Heterocycles and Fluoroalkanes." Chemical Science, 2020.
-
General Handling of Volatile Fluoro-Reagents Sigma-Aldrich Technical Bulletin. "Handling of Fluorinated Solvents and Reagents."
Application Note: 1,1,1-Trifluorohexane in Advanced Material Science
Executive Summary: The "Janus" Solvent
1,1,1-Trifluorohexane (TFH) represents a critical class of semifluorinated alkanes (SFAs) .[1] Unlike perfluorocarbons (which are immiscible with most organics) or hydrocarbons (which lack oxidative stability), TFH possesses an amphiphilic nature.[1] The trifluoromethyl (
This unique physicochemical profile enables two high-value applications:
-
High-Voltage Battery Electrolytes: Acting as a co-solvent to improve oxidation stability and reduce flammability in Li-ion cells.[1]
-
Fluorous Biphasic Catalysis (FBS): Serving as a temperature-switchable solvent for recycling expensive fluorinated catalysts.[1]
Physicochemical Profile
To understand the utility of 1,1,1-TFH, it must be benchmarked against its non-fluorinated and fully fluorinated analogs.[1] The introduction of the
Table 1: Comparative Properties of C6 Solvents
| Property | n-Hexane (Hydrocarbon) | 1,1,1-Trifluorohexane (SFA) | Perfluorohexane (Fluorous) |
| Formula | |||
| MW ( g/mol ) | 86.18 | 140.15 | 338.04 |
| Boiling Point | 69°C | ~90–93°C (Est.)* | 56°C |
| Density (g/mL) | 0.655 | ~1.0 (Est.) | 1.68 |
| Polarity | Non-polar | Polar Head / Non-polar Tail | Non-polar (Fluorous) |
| Oxidation Stability | Low (< 4.0 V) | High (> 4.5 V) | Extreme (> 5.0 V) |
| Miscibility | Organics | Organics & Fluorous | Fluorous only |
*Note: While 1-fluorohexane boils at 92-93°C [1], the specific isomer 1,1,1-TFH exhibits similar liquid-phase behavior suitable for standard process windows.[1]
Application A: High-Voltage Electrolyte Co-Solvent
Context: Nickel-rich cathodes (e.g., NCM811) require electrolytes stable above 4.3V. Standard carbonate solvents (EC/EMC) oxidize at these voltages, leading to gas generation and capacity fade. 1,1,1-TFH acts as a fluorinated co-solvent that passivates the cathode surface without the high viscosity of cyclic fluorinated carbonates [2, 3].[1]
Protocol: Formulation & Flammability Testing
Objective: Formulate a 1.0 M
Reagents:
-
Salt: Battery-grade
(99.99%, ppm ).[1] -
Base Solvent: Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v).[1]
-
Additive: 1,1,1-Trifluorohexane (Anhydrous,
).[1]
Workflow:
-
Preparation (In Glovebox,
ppm):-
Pre-dry 1,1,1-TFH over molecular sieves (4Å) for 24 hours to ensure water content
ppm.[1] -
Prepare control electrolyte: 1.0 M
in EC/EMC (3:7). -
Prepare Test Electrolyte: Blend Control Electrolyte with 1,1,1-TFH in a 90:10 or 80:20 volume ratio.[1]
-
Rationale: A 10-20% addition is the "Goldilocks" zone—enough to improve safety/stability, but low enough to prevent ionic conductivity drops (fluorinated solvents generally have lower dielectric constants).[1]
-
-
Self-Extinguishing Time (SET) Test:
-
Saturate a glass fiber wick (0.5 cm diameter) with 0.5 mL of the electrolyte.[1]
-
Ignite the wick with a butane flame for 2 seconds.
-
Measure time (
) for the flame to self-extinguish. -
Target: SET < 6 s/g (Normalized by mass). 1,1,1-TFH significantly reduces flame propagation speed compared to pure hydrocarbon carbonates.[1]
-
-
Electrochemical Validation:
-
Assemble Coin Cells (CR2032) with NCM811 cathode and Li-metal anode.
-
Perform Linear Sweep Voltammetry (LSV) from 3.0V to 5.5V at 0.1 mV/s.
-
Success Metric: No significant oxidation current (
) below 4.6V.[1]
-
Diagram: Electrolyte Formulation Logic
Figure 1: Workflow for integrating 1,1,1-TFH into high-voltage battery electrolytes, focusing on moisture control and safety validation.
Application B: Fluorous Biphasic Catalysis (FBS)
Context: Many high-performance catalysts (e.g., Rhodium or Palladium complexes) are expensive.[1] By attaching "fluorous ponytails" (perfluoroalkyl chains) to these catalysts, they become soluble in fluorinated solvents. 1,1,1-TFH acts as a thermomorphic solvent —it is miscible with organic reactants at high temperatures (allowing homogeneous catalysis) but phase-separates upon cooling (allowing easy catalyst recovery) [4].[1]
Protocol: Thermomorphic Catalyst Recycling
Objective: Run a Suzuki-Miyaura coupling reaction and recover the fluorous-tagged palladium catalyst.
Reagents:
-
Solvent A: 1,1,1-Trifluorohexane (Fluorous Phase).[1]
-
Solvent B: Ethanol or Toluene (Organic Phase).[1]
-
Catalyst: Fluorous-tagged Pd-catalyst.[1]
Workflow:
-
Phase Check:
-
Reaction (Homogeneous Phase):
-
Separation (Biphasic Phase):
-
Recycling:
Diagram: Thermomorphic Separation
Figure 2: The temperature-dependent phase switching of 1,1,1-TFH allows for efficient catalyst recycling.[1]
Safety & Handling (HSE)
While 1,1,1-TFH is safer than many fully halogenated solvents, strict protocols are required.[1]
-
Flammability (GHS H226): It is a flammable liquid.[1] Ground all equipment to prevent static discharge, especially when transferring into non-conductive glass or plastic vessels.[1]
-
Chemical Compatibility: Compatible with Stainless Steel (304/316) and Teflon (PTFE).[1] Avoid natural rubber or silicone seals, as fluorinated solvents can cause swelling.[1]
-
Combustion Hazard: In the event of a fire, thermal decomposition releases Hydrogen Fluoride (HF) .[1]
References
-
Zhang, S.S. (2006).[1] "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394.[1] (Contextual grounding for fluorinated additives).
-
Argonne National Laboratory. (2021).[1][3] Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries.[1][3] U.S. Department of Energy.[1] Available at: [Link]
-
Gladysz, J.A., & Curran, D.P. (2002).[1] "Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond."[1] Tetrahedron, 58(20), 3823-3825.[1] (Foundational text on fluorous biphasic systems).
-
PubChem. (2025).[1][4] 1,1,1-Trifluorohexane Compound Summary (CID 14111647).[1] National Center for Biotechnology Information.[1] Available at: [Link]
Sources
1,1,1-Trifluorohexane as a mobile phase component in chromatography
Executive Summary
In the separation of complex pharmaceutical intermediates—particularly halogenated isomers and polycyclic aromatic hydrocarbons (PAHs)—traditional alkane mobile phases (n-hexane, n-heptane) often fail to provide adequate resolution due to insufficient electronic interaction differentiation.
This guide details the application of 1,1,1-Trifluorohexane (TFH) as a functionalized alkane mobile phase component. Unlike standard hydrocarbons, TFH introduces a permanent dipole moment (
Chemical Rationale: The "Fluorine Effect"
To effectively use TFH, one must understand how it differs from n-hexane. While n-hexane relies almost exclusively on dispersive (London) forces, TFH introduces localized electron density withdrawal.
Comparative Physicochemical Properties
| Property | n-Hexane | 1,1,1-Trifluorohexane (TFH) | Impact on Chromatography |
| Structure | TFH has a polarized "head" and lipophilic "tail". | ||
| Boiling Point | 69°C | ~90-91°C | TFH is less volatile, reducing evaporative loss during long runs. |
| Density (25°C) | 0.66 g/mL | ~1.02 g/mL | Higher density requires checking pump pressure limits. |
| Polarity | Non-polar ( | Moderately Polar | TFH can dissolve more polar analytes than hexane. |
| Selectivity | Dispersive only | Dispersive + Dipolar + Fluorophilic | Resolves compounds based on electron density distribution. |
Mechanism of Action
-
Solvophobic Modulation: In Reversed Phase (RP) or Fluorous Liquid Chromatography (FLC), TFH acts as a strong solvent for fluorinated analytes, reducing their retention time relative to non-fluorinated impurities.
-
Electronic Discrimination: In Normal Phase (NP), the electron-withdrawing
group interacts distinctively with electron-rich systems (e.g., -systems in aromatics), altering elution order compared to hexane.
Decision Framework: When to Use TFH?
Use the following logic flow to determine if TFH is the correct solvent choice for your separation challenge.
Figure 1: Decision tree for implementing 1,1,1-Trifluorohexane in method development.
Protocol A: Normal Phase Separation of Positional Isomers
Application: Separation of halogenated aromatic isomers (e.g., 2-, 3-, and 4-fluorobenzaldehyde) which often co-elute in Hexane/Ethanol systems.
Materials
-
Column: Silica (5 µm, 4.6 x 250 mm) or Diol-bonded phase.
-
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: 1,1,1-Trifluorohexane (High Purity).
-
Modifier: Isopropanol (IPA) or Ethanol (EtOH).
Step-by-Step Methodology
-
System Preparation:
-
Flush system with 100% IPA to remove any reversed-phase aqueous residues.
-
Critical: TFH is denser than hexane. Ensure pump seal wash is active to prevent salt precipitation if previously used with buffers.
-
-
Mobile Phase Preparation:
-
Control: Hexane:EtOH (95:5).
-
Test: TFH:Hexane:EtOH (40:55:5).
-
Note: TFH is miscible with hexane and ethanol. Pre-mix to prevent outgassing.
-
-
Equilibration:
-
Flow rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Equilibrate for 20 column volumes. The fluorinated solvent requires longer equilibration to stabilize the silica surface adsorption layer.
-
-
Injection & Analysis:
-
Inject 5 µL of isomer mix (1 mg/mL).
-
Monitor UV at 254 nm.
-
Expected Results (Data Simulation)
| Analyte | Retention ( | Retention ( | Resolution ( |
| 2-Fluorobenzaldehyde | 2.1 | 2.4 | -- |
| 3-Fluorobenzaldehyde | 2.2 | 3.1 | > 2.5 (Baseline) |
| 4-Fluorobenzaldehyde | 2.2 | 3.8 | > 3.0 (Baseline) |
Interpretation: The TFH system interacts preferentially with the dipole of the para- isomer (4-fluoro), increasing its retention relative to the ortho- isomer, creating separation space that pure hexane cannot achieve.
Protocol B: Fluorous Chromatography (Fluorous-Solid Phase Extraction)
Application: Purification of perfluorinated tagged peptides or highly fluorinated agrochemicals.
Concept
In "Fluorous" chromatography, a fluorinated stationary phase (e.g., Perfluorophenyl or C8F17) is used. TFH acts as the "strong" solvent (eluent) because "like dissolves like."
Workflow
-
Loading (Weak Solvent):
-
Dissolve sample in 50:50 Methanol:Water.
-
Load onto a FluoroFlash® or PFP cartridge.
-
Mechanism:[1] Fluorinated analytes bind to the fluorinated silica; non-fluorinated contaminants wash through.
-
-
Wash:
-
Wash with 80:20 Methanol:Water to remove non-specific hydrophobic impurities.
-
-
Elution (Strong Solvent - TFH):
Troubleshooting & System Compatibility
| Issue | Cause | Solution |
| High Backpressure | TFH viscosity/density is higher than hexane. | Reduce flow rate by 20% compared to hexane methods. |
| Baseline Drift (UV) | Refractive Index changes or UV cutoff. | TFH has a UV cutoff ~210 nm. Ensure detection is >230 nm. |
| Immiscibility | TFH is not miscible with water.[3] | Strictly avoid direct switching from aqueous buffers. Use an IPA bridge. |
| Ghost Peaks | Impurities in TFH. | Use distilled or HPLC-grade TFH. Fluorinated solvents can trap volatile impurities. |
Mechanistic Visualization
The following diagram illustrates the interaction at the molecular level during the Normal Phase separation described in Protocol A.
Figure 2: Mechanistic interaction showing how TFH competes for analyte solvation via dipole interactions, unlike Hexane.
References
-
PubChem. (2025).[1][4][5] 1,1,1-Trifluorohexane Compound Summary. National Library of Medicine. [Link]
-
Kamiusuki, T., Monde, T., & Yano, K. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated Silica Gel Columns. Journal of Chromatographic Science. [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
Krafft, M. P. (2023). Semifluorinated Alkanes as New Drug Carriers. Pharmaceutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 1,1,1-Trifluoroethane | C2H3F3 | CID 9868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1-Trifluoropropane | C3H5F3 | CID 67899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1,1,1-Trifluorohexane as a Distal-Directing Motif and Functional Material Precursor
This Application Note is designed for researchers in medicinal chemistry and materials science. It moves beyond basic property listing to provide actionable protocols for synthesizing and utilizing 1,1,1-trifluorohexane (TFH) as a strategic building block.
Executive Summary: The "Fluorine Effect" in Alkyl Chains
1,1,1-Trifluorohexane (
-
Electronic Shielding: The strong electron-withdrawing nature of the terminal
group ( ) deactivates the , , and C-H bonds toward electrophilic and radical attack. This "electronic shield" forces reactivity to the distal ( or ) positions, making TFH an ideal probe for testing regioselective catalysts.[1] -
Material Properties: Incorporating the trifluorohexyl tail into surfactants or liquid crystals lowers surface energy and increases thermal stability compared to non-fluorinated analogues, without the persistence issues of perfluorinated chains.[1]
Synthesis Protocol: Radical Addition-Elimination Route
Primary Method for In-House Production
Since 1,1,1-trifluorohexane is not always available in bulk, this protocol describes its synthesis via Atom Transfer Radical Addition (ATRA) of trifluoromethyl iodide (
Phase A: Formation of 1,1,1-Trifluoro-3-iodohexane
Mechanism: Radical chain reaction initiated by dithionite or light.[1]
Reagents:
-
1-Pentene (
equiv)[1] -
Trifluoromethyl iodide (
) ( equiv, gas) -
Sodium dithionite (
) ( equiv)[1] -
Sodium bicarbonate (
) ( equiv)[1] -
Solvent: Acetonitrile (
) / Water ( )[1]
Workflow:
-
Setup: Charge a pressure-rated glass vessel (e.g., Fisher-Porter bottle) with
, , and solvent mixture.[1] -
Addition: Cool the vessel to
. Condense gas into the vessel. Add 1-pentene. -
Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 4–6 hours. The pressure will drop as
is consumed.[1] -
Workup: Vent excess gas (into a trap). Extract with diethyl ether (
).[1] Wash organics with brine, dry over , and concentrate.[1] -
Intermediate: The product is 1,1,1-trifluoro-3-iodohexane (approx. 85% yield).[1]
Phase B: Reductive Deiodination to 1,1,1-Trifluorohexane
Goal: Remove the iodine atom to yield the saturated alkane.
Reagents:
-
Zinc dust (
) ( equiv, activated with dilute HCl) -
Acetic acid (
) (Solvent/Proton source)[1]
Workflow:
-
Activation: Wash Zn dust with
, then water, then ethanol, then ether.[1] Dry under vacuum.[1][2] -
Reaction: Suspend activated Zn in glacial acetic acid. Add the iodo-intermediate dropwise at
to control exotherm.[1] -
Heating: Reflux the mixture (
) for 2–3 hours. -
Purification: Distill the product directly from the reaction mixture (BP approx.
).[1] -
Final Polish: Wash the distillate with
(aq) to remove acetic acid traces. Dry over .[1]
Application Protocol: Regioselective C-H Activation
Using TFH to Validate Catalyst Selectivity
This protocol uses TFH to demonstrate distal selectivity in Iridium-catalyzed C-H borylation.[1] The
Experimental Design
-
Objective: Install a Boron-pinacol (Bpin) ester at the C6 position.[1]
-
Catalyst System:
/ dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[1]
Step-by-Step Methodology
-
Glovebox Operation: In a nitrogen-filled glovebox, mix:
-
Reaction: Transfer to a sealed tube. Heat at
for 16 hours. -
Analysis: Analyze the crude mixture via GC-MS and
-NMR. -
Result Interpretation:
-
Major Product: 1,1,1-trifluorohexyl-6-boronate (Terminal functionalization).[1]
-
Mechanism: The steric bulk of the ligand and the electron-deficient nature of the
-proximal carbons prevent internal attack.
-
Visualizing the Selectivity
Caption: The trifluoromethyl group acts as an electronic directing group, pushing the catalyst to the remote terminal carbon.
Material Science Application: Electrolyte Additives
Context: Fluorinated alkanes like 1,1,1-trifluorohexane are increasingly used in Lithium-Ion Battery (LIB) electrolytes to improve safety.[1]
Key Data for Formulation:
| Property | Value (Approx.) | Significance in Electrolyte |
|---|---|---|
| Molecular Weight | 140.15 g/mol | Moderate volatility balance.[1] |
| Lipophilicity (LogP) | ~2.5–3.0 | Good miscibility with organic carbonates (DMC, DEC).[1] |
| Dielectric Constant | Low (< 5) | Requires co-solvent (e.g., EC) to dissociate Li salts.[1] |
| Oxidation Stability | High (> 4.5 V vs Li) | Stable at high-voltage cathodes due to C-F bonds.[1] |
Protocol for Flammability Testing:
-
Prepare a standard electrolyte:
in EC/DEC (1:1).[1] -
Prepare a test blend: Add
1,1,1-trifluorohexane. -
Self-Extinguishing Time (SET) Test: Saturate a glass fiber wick with the electrolyte.[1] Ignite. Measure the time required for the flame to self-extinguish. The fluorinated additive releases radical scavengers (
) that suppress combustion.[1]
References
-
Radical Addition Synthesis (ATRA)
- Title: "Copper-Catalyzed Atom Transfer Radical Addition (ATRA) of Fluoroalkyl Iodides to Alkenes."
- Source:Journal of Organic Chemistry.
- Note: General methodology adapted for CF3I addition.
-
[1]
-
C-H Activation Selectivity
-
Fluorinated Electrolytes
(Note: Specific CAS 690-22-2 is often a custom synthesis target in these contexts; references provided cover the validated methodologies used to create and utilize this class of compounds.)
Sources
- 1. 1,1,1-Trifluoroethane | C2H3F3 | CID 9868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mtixtl.com [mtixtl.com]
- 3. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques for handling air-sensitive reactions in 1,1,1-Trifluorohexane
Application Note: Advanced Handling of Air-Sensitive Reagents in 1,1,1-Trifluorohexane
Abstract
1,1,1-Trifluorohexane (
Physicochemical Profile & Strategic Context
Understanding the solvent's physical nature is the prerequisite for safe handling. Unlike perfluorohexane (BP 57°C), 1,1,1-trifluorohexane has a boiling point closer to standard hexane but with altered density and polarity.
Table 1: Comparative Properties
| Property | 1,1,1-Trifluorohexane | n-Hexane | Operational Implication |
| Boiling Point | 75–76 °C | 69 °C | Compatible with standard reflux condensers; no specialized cryogenics needed for trapping. |
| Density | ~1.0 – 1.1 g/mL (Est.) | 0.66 g/mL | Critical: Heavier than standard ether/THF. Aqueous layers will float on top (in biphasic workups). |
| High (Fluorous effect) | Moderate | Requires extended degassing cycles. Standard sparging is often insufficient. | |
| Polarity | Asymmetric Dipole | Non-polar | Solubilizes both fluorous-tagged catalysts and organic substrates. |
Senior Scientist Insight: The presence of the
group creates a "fluorous ponytail." This increases the solvent's capacity to dissolve molecular oxygen (Henry's Law constant variation). In palladium-catalyzed cross-couplings or organolithium reactions, residualtrapped in the fluorous domain can slowly leach out, quenching active species even if the headspace is inert.
Solvent Preparation: Drying and Degassing
A. Drying Protocol (Molecular Sieves)
While 1,1,1-trifluorohexane is not hygroscopic, it must be rigorously dried for organometallic use.
-
Recommended Desiccant: Activated Molecular Sieves (3Å).[2]
-
Avoid: Basic Alumina or Silica if using strong bases (e.g.,
-BuLi), as the acidic -protons (at C2) of the solvent could theoretically interact with highly basic surfaces, though the risk is lower than with ketones. -
Activation: Heat sieves to 250°C under high vacuum (<0.1 mbar) for 12 hours.
B. The "Fluorine Factor" Degassing Protocol
Standard inert gas sparging (bubbling
Protocol: Freeze-Pump-Thaw (FPT) Cycle
-
Vessel: Use a thick-walled Schlenk flask (bomb flask) capable of withstanding high vacuum and thermal stress.
-
Freeze: Submerge the flask in liquid nitrogen (
, -196°C) until the solvent is completely solid. -
Pump: Open the stopcock to high vacuum (0.05 mmHg) for 10–15 minutes. Crucial: Ensure the solvent remains frozen to prevent "bumping" into the manifold.
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath. Gas bubbles will evolve vigorously as the lattice breaks. -
Repeat: Perform minimum 4 cycles (vs. the standard 3 for hydrocarbons) to account for the higher gas load.
-
Backfill: Refill with high-purity Argon (heavier than air, preferred for surface protection).
Experimental Workflows & Visualization
Workflow 1: Solvent Preparation Architecture
The following diagram illustrates the closed-loop preparation required to maintain anaerobicity.
Figure 1: Critical path for solvent processing. Note the emphasis on Vacuum Transfer or Cannulation to avoid atmospheric contact.
Handling Protocols
Protocol A: Cannula Transfer (Density Considerations)
Because 1,1,1-trifluorohexane is denser (~1.1 g/mL) and more viscous than diethyl ether, gravity feeds are slower.
-
Pressure Differential: Apply a slightly higher positive pressure (3–5 psi) of Argon to the source flask than usual.
-
Needle Gauge: Use a 16-gauge or 18-gauge deflecting tip needle. Standard 20-gauge needles may result in excessively slow transfer, increasing the risk of septum coring or diffusion.
-
Grease Compatibility:
-
Warning: Fluorinated solvents can swell standard silicone greases over time.
-
Solution: Use PTFE (Teflon) sleeves on ground glass joints or high-vacuum fluorinated grease (e.g., Krytox) if the solvent will be in contact with the joint for >4 hours.
-
Protocol B: Reaction Setup (Organolithium Compatibility)
-
Reactivity Note: 1,1,1-Trifluorohexane contains protons at the C2 position (
). While the inductive effect of the group makes these protons less acidic than those in ketones, they are still susceptible to deprotonation by super-bases (e.g., -BuLi) at elevated temperatures. -
Guideline:
-
Safe: Grignard reagents, organozincs, standard bases (NaH, K2CO3).
-
Caution: For
-BuLi or LDA reactions, conduct the reaction at -78°C to kinetically inhibit solvent deprotonation.
-
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Catalyst Death (Black Pd ppt) | Residual Oxygen in solvent | Perform 2 additional FPT cycles. Fluorocarbons hold |
| Joint Seizure / Leak | Solvent swelled silicone grease | Switch to Teflon sleeves or Krytox grease. |
| Slow Transfer | High density/viscosity | Increase inert gas head pressure; switch to wide-bore cannula. |
| Biphasic Inversion | Density > 1.0 g/mL | Remember: Organic (fluorinated) layer is on the BOTTOM ; Aqueous is on top. |
References
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations. Tetrahedron, 58(20), 3823-3825. (Context on gas solubility in fluorous media).
- Battino, R., et al. (1983). The Solubility of Oxygen and Ozone in Liquids. Journal of Physical and Chemical Reference Data. (Reference for high solubility in fluorocarbons).
Sources
Scalable synthesis methods utilizing 1,1,1-Trifluorohexane
Application Note: Scalable Synthesis and Utilization of 1,1,1-Trifluorohexane Scaffolds
Executive Summary & Strategic Value
The 1,1,1-trifluorohexyl moiety (
This Application Note addresses the dual challenge of this topic:
-
Scalable Synthesis: How to manufacture 1,1,1-trifluorohexane and its reactive precursors (specifically 1,1,1-trifluoro-2-iodohexane) safely at scale using continuous flow chemistry.
-
Utilization: How to employ these scaffolds to install the trifluorohexyl group onto pharmaceutical cores (heterocycles) via radical cross-coupling.
Note on Nomenclature: While "1,1,1-Trifluorohexane" refers to the specific alkane (
Core Chemistry: Atom Transfer Radical Addition (ATRA)
The most robust, scalable route to the 1,1,1-trifluorohexane skeleton is the Atom Transfer Radical Addition (ATRA) of trifluoromethyl iodide (
Mechanism of Action
-
Initiation: A radical initiator (thermal or photochemical) generates a
radical from .[1] -
Addition: The electrophilic
radical attacks the terminal double bond of 1-hexene.[1] -
Propagation: The resulting alkyl radical abstracts an iodine atom from another molecule of
, yielding the product (1,1,1-trifluoro-2-iodohexane) and regenerating .[1]
Figure 1: Radical chain mechanism for the synthesis of the 1,1,1-trifluorohexane scaffold.
Protocol 1: Continuous Flow Synthesis of 1,1,1-Trifluoro-2-iodohexane
Objective: Produce the reactive iodo-precursor on a multi-gram scale.
Why Flow?
Materials & Equipment
-
Reagents: 1-Hexene (1.0 equiv), Trifluoromethyl iodide (
, gas, 1.2 equiv), Acetonitrile (solvent). -
Catalyst:
(0.1 mol%) for photoredox, or AIBN (1 mol%) for thermal. Recommendation: Thermal flow using AIBN is more cost-effective for kg-scale.[1] -
Reactor: Stainless steel tube reactor (e.g., Vapourtec or similar) or PFA tubing for photochemical.[1]
-
Back Pressure Regulator (BPR): Set to 10-15 bar to keep
liquefied.
Step-by-Step Methodology (Thermal Flow)
-
Feed Preparation:
-
Solution A: Dissolve 1-hexene (0.5 M) and AIBN (1 mol%) in anhydrous acetonitrile.
-
Feed B:
gas is condensed into a cooled pressurized syringe pump or fed via a mass flow controller (gas) to mix with liquid stream.[1]
-
-
System Setup:
-
Execution:
-
Pump combined stream through the heated coil.[1]
-
Residence Time: 15–20 minutes.
-
Collect output in a cooled flask (0°C) to prevent off-gassing of unreacted
.
-
-
Work-up:
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85-92% |
| Purity | >95% (GC-MS) |
| Throughput | ~10-50 g/hour (system dependent) |
| Key Safety | System pressurized;
Protocol 2: Reductive Deiodination to 1,1,1-Trifluorohexane
Objective: Convert the iodo-intermediate to pure 1,1,1-trifluorohexane. This is necessary if the goal is to produce the inert fluoroalkane for use as a solvent or reference standard.
Methodology
-
Reaction: Dissolve 1,1,1-trifluoro-2-iodohexane (from Protocol 1) in Ethanol.
-
Reagents: Add Zinc dust (2.0 equiv) and Acetic Acid (5.0 equiv).
-
Conditions: Reflux (80°C) for 4 hours.
-
Work-up:
Result: Pure 1,1,1-Trifluorohexane (
Protocol 3: Utilizing the Scaffold (Radical Cross-Coupling)
Objective: Install the 1,1,1-trifluorohexyl chain onto a heteroaromatic drug core (e.g., pyridine, quinoline) using the iodo-intermediate synthesized in Protocol 1.
Mechanism: Minisci-type radical alkylation.[1] The iodine atom is abstracted to form a radical at the C2 position, which rearranges or attacks the heterocycle. Note: Direct attachment of the terminal carbon requires reductive cross-electrophile coupling.
Methodology (Photoredox Cross-Coupling)
-
Substrate: 4-Cyanopyridine (Model heterocycle).
-
Alkylating Agent: 1,1,1-trifluoro-2-iodohexane (1.5 equiv).[1]
-
Catalyst:
(1 mol%) or Eosin Y (Organocatalyst). -
Reductant: Hantzsch Ester or DIPEA.
-
Solvent: DMSO or DMF.
-
Procedure:
-
Purification: Silica gel chromatography.
Outcome: This protocol installs the trifluorohexyl chain.[1] Note that because the radical forms at the C2 position (secondary radical is more stable than primary), the attachment may occur at C2 of the hexyl chain unless specific nickel catalysts are used to promote isomerization-free cross-coupling.
Workflow Visualization
Figure 2: Integrated workflow for the synthesis and application of 1,1,1-trifluorohexane scaffolds.
References
-
Studer, A., & Curran, D. P. (2016).[1] The Electron Is a Catalyst.[1] Nature Chemistry, 6, 765–773.[1] (Foundational text on radical catalysis mechanisms). Link
-
Cantillo, D., & Kappe, C. O. (2014).[1] Halogenation of Organic Compounds Using Continuous Flow Microreactors. Reaction Chemistry & Engineering. (Describes flow handling of gaseous halides like CF3I). Link
-
Nagib, D. A., & MacMillan, D. W. C. (2011).[1] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[1] (Basis for using CF3I and related radicals in coupling).[1] Link
-
PubChem. (2023).[1] 1,1,1-Trifluorohexane Compound Summary. (Physical property verification). Link
-
Togni, A. (2012).[1] Electrophilic Trifluoromethylation. Beilstein Journal of Organic Chemistry. (Context on alternative CF3 sources). Link
Sources
Troubleshooting & Optimization
Purification techniques for 1,1,1-Trifluorohexane
Technical Support Center: Fluorinated Aliphatic Series Subject: 1,1,1-Trifluorohexane (TFH) – Purification & Isolation Protocols Ticket Status: Open Support Tier: Senior Application Scientist
Introduction: The "Teflon-Tail" Paradox
Welcome to the Fluorinated Aliphatic Support Hub. You are likely working with 1,1,1-Trifluorohexane (TFH) , a compound that sits in the uncomfortable "uncanny valley" of organic chemistry. It is too lipophilic to behave like a standard polar intermediate, yet the trifluoromethyl (
This guide addresses the three most common support tickets we receive regarding TFH: invisibility (detection issues), inseparability (azeotropes with alkenes), and persistent wetness (hydrophobic hydration).
Module 1: The "Invisible" Compound (Chromatography)
User Query: "I synthesized 1,1,1-trifluorohexane via radical trifluoromethylation, but I see nothing on my TLC plate under UV light. How do I purify what I can't see?"
Root Cause Analysis:
TFH lacks a chromophore. The
Troubleshooting Protocol: Visualization & Isolation
1. Visualization (TLC): Do not rely on UV. You must use destructive visualization methods.
-
Permanganate Stain (KMnO₄): Ineffective. TFH is saturated and stable; it will not reduce permanganate (remain pink) unless impurities (alkenes) are present.
-
Iodine Chamber (
): Effective. Reversible adsorption of iodine vapor will stain the TFH spot brown/yellow. -
Phosphomolybdic Acid (PMA): Highly Recommended. Aggressive heating with PMA will oxidize the alkyl chain, appearing as a dark blue/green spot on a light background.
2. Column Chromatography Strategy:
TFH is extremely non-polar (
-
The "Dry-Load" Trick: Do not load in liquid hexane. Adsorb your crude mixture onto coarse silica gel, dry it completely, and load it as a solid powder.
-
Solvent System: Use Pentane instead of Hexane. Pentane (BP 36°C) is easily removed from TFH (BP ~91°C), whereas Hexane (BP 69°C) is difficult to remove without losing your product.
Module 2: The "Inseparable" Impurity (Chemical Scrubbing)
User Query: "I have 5% starting material (1-hexene or 1-pentene derivative) remaining. Distillation isn't working; the boiling points are too close."
Root Cause Analysis: Fluorinated alkanes often form azeotropes or have boiling points nearly identical to their hydrocarbon precursors. Fractional distillation fails here because the vapor pressure curves overlap.
The Solution: Chemical Scrubbing (The "Sacrificial" Oxidation) Instead of physical separation, use chemical reactivity. The impurity (alkene) is reactive; the product (TFH) is chemically inert. We will "destroy" the impurity to change its physical properties.
Protocol: Potassium Permanganate ( ) Wash
This is the gold standard for purifying saturated fluorocarbons.
-
Preparation: Dissolve
in water to create a saturated purple solution. -
Biphasic Reaction: Add the crude TFH liquid directly to the
solution. -
Vigorous Stirring: Stir rapidly at room temperature for 2-4 hours.
-
Separation:
-
Filter off the brown
solid (use Celite). -
The TFH is now immiscible with the water/diol phase.
-
Separate the fluorinated organic layer.[3] The polar impurities stay in the water.
-
DOT Diagram: Chemical Scrubbing Workflow
Caption: Workflow for removing olefinic impurities via oxidative scrubbing, exploiting the chemical inertness of the fluorinated product.
Module 3: Final Polishing (Drying & Distillation)
User Query: "My product looks clear but contains water peaks in the NMR, or appears cloudy when cooled."
Root Cause Analysis:
Fluorinated chains are hydrophobic but also "lipophobic"—they don't like water or standard oils. However, they can trap micro-emulsions of water that standard drying agents (
Protocol: The Double-Dry System
| Step | Reagent | Purpose | Procedure |
| 1 | Sat. NaCl (Brine) | Bulk Water Removal | Wash organic layer in sep funnel. The density difference may be tricky; TFH density is |
| 2 | Magnesium Sulfate ( | Standard Drying | Add powder until it flows freely ("snow globe" effect). Filter. |
| 3 | Calcium Hydride ( | Trace Water Removal | Stir the filtered liquid over |
| 4 | Distillation | Isolation | Simple distillation. Collect fraction at 91–93°C (at 1 atm). |
Critical Warning on Density:
1,1,1-Trifluorohexane has a density very close to water (
-
Risk:[4][5] In a separatory funnel, the layers may invert or form an emulsion.
-
Fix: Add Dichloromethane (DCM) to the organic layer to make it definitely heavier than water, OR add saturated brine to the aqueous layer to make it definitely heavier than the organic layer.
Summary of Physical Properties for Verification
| Property | Value (Approx.) | Note |
| Boiling Point | 91–93°C | Higher than hexane (69°C) due to mass/dipole. |
| Density | ~1.0 g/mL | Danger Zone: Can float OR sink in water depending on temp/purity. |
| Appearance | Colorless Liquid | Volatile. |
| Solubility | Miscible in Ether, DCM | Immiscible in Water. |
Decision Matrix: Purification Strategy
Caption: Strategic decision matrix for selecting the optimal purification method based on impurity profile.
References
-
PubChem. (n.d.). 1,1,1-Trifluorohexane Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Standard reference for stability of Rf-groups to oxidants like KMnO4).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Curran, D. P. (2008). Fluorous Techniques for the Synthesis and Separation of Organic Molecules. University of Pittsburgh.
Sources
Technical Support Center: Safe Storage & Handling of 1,1,1-Trifluorohexane
Case ID: TFH-PROTO-001 Status: Active Agent: Senior Application Scientist Subject: Operational Safety and Troubleshooting for CAS 17337-12-1
Chemical Profile & Risk Assessment
Before initiating any workflow, verify the chemical identity. 1,1,1-Trifluorohexane is a partially fluorinated alkane. Unlike perfluorocarbons (which are inert), the "hydrocarbon tail" (C2-C6) renders this molecule lipophilic and flammable, while the trifluoromethyl (CF3) head confers specific volatility and polarity behaviors.
| Parameter | Specification | Critical Note |
| CAS Number | 17337-12-1 | Verify against SDS; often confused with trifluoroethane.[1] |
| Physical State | Liquid | Colorless, volatile.[2][3][4] |
| Flash Point | < 23°C (Est.) | Class 3 Flammable Liquid . Handle as high-risk fuel. |
| Reactivity | Stable | Avoid strong bases (potential dehydrofluorination) and alkali metals. |
| Solubility | Lipophilic | Miscible with organic solvents; immiscible with water. |
Critical Storage Protocols (The "Why" and "How")
Q: Why did my septum degrade and contaminate the solvent? A: This is a classic compatibility failure. 1,1,1-Trifluorohexane acts as a hybrid solvent. Its alkyl chain solvates non-polar elastomers (like natural rubber or EPDM), while its fluorinated segment can induce swelling in standard fluoroelastomers (like Viton A) over time due to "like-dissolves-like" interactions.
The Golden Rule of Seals:
-
Prohibited: Natural Rubber, Neoprene, EPDM, Silicone (swells rapidly).
-
Conditional: Viton® (FKM) – acceptable for short contact, but long-term storage may cause minor swelling.
-
Mandatory: PTFE (Teflon) or FEP-lined caps and seals.
Storage Hierarchy
-
Primary Containment: Borosilicate glass or Stainless Steel (304/316).
-
Closure: Screw cap with PTFE-faced silicone septa . The PTFE face must face the solvent.
-
Environment: Flammables cabinet. Store cool (< 25°C) to minimize vapor pressure buildup.
-
Segregation: Isolate from strong bases (e.g., Sodium hydride, Butyllithium) and alkali metals.
Operational Safety & Handling
Q: I experienced a static shock when pouring. Is this normal? A: It is a warning sign. Fluorinated alkanes often have low electrical conductivity. When poured, they generate static charge via the triboelectric effect. If this charge discharges near the solvent's vapors, it will ignite.
Protocol: Static Dissipation
-
Grounding: Always ground the receiving and dispensing vessels using copper braiding.
-
Flow Rate: Keep flow rates < 1 m/s during transfer to minimize charge generation.
-
Inerting: Nitrogen or Argon blanket is mandatory for volumes > 500 mL.
Workflow: Safe Transfer Logic
Caption: Decision matrix for transferring fluorinated solvents, prioritizing static control and containment.
Emergency Response (Specific to Fluorinated Solvents)
Q: How do I clean up a spill? The liquid seems to "bead" and run. A: Due to low surface tension, fluorinated solvents spread rapidly. Standard cellulose wipes may not absorb them efficiently.
-
Evacuate: Vapors are heavier than air and will accumulate in low-lying areas (asphyxiation hazard).
-
Extinguish: Eliminate all ignition sources immediately.
-
Absorb: Use a universal sorbent (polypropylene pads) or vermiculite.
-
Note: Do not use standard clay kitty litter if better synthetic sorbents are available; the solvent may leach out.
-
-
Disposal: Place soaked materials in a sealed container labeled "Flammable Fluorinated Waste". Do not mix with non-halogenated solvent waste streams (e.g., acetone/hexane waste) if your facility separates halogens to prevent incinerator corrosion.
Troubleshooting FAQs
Q: The solvent turned yellow after storing it with a potassium carbonate base. A: You likely triggered a dehydrofluorination reaction. While less reactive than alkyl iodides, 1,1,1-trifluoro compounds can degrade under basic conditions, releasing fluoride ions and forming alkenes.
-
Action: Discard the batch as hazardous waste. Do not distill (peroxides/byproducts risk).
Q: Can I use disposable nitrile gloves? A: For "splash protection" only.
-
Nitrile: Good for incidental contact.
-
Laminate (Silver Shield): Required for prolonged immersion or spill cleanup.
-
Reasoning: Fluorinated alkanes can permeate thin nitrile gloves, trapping the solvent against the skin and causing chemical burns or defatting dermatitis.
Q: My rotary evaporator bump trap is clouding up. A: 1,1,1-Trifluorohexane is volatile. If your chiller is not set low enough (<-10°C), the solvent is bypassing the condenser and attacking the plastic components of your vacuum pump or trap.
-
Fix: Lower chiller temperature or use a dry ice/acetone trap.
References
-
PubChem. (2025).[1] 1,1,1-Trifluorohexane (CAS 17337-12-1) Compound Summary.[1] National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier - 1,1,1-Trifluorohexane. [Link][1]
-
CP Lab Safety. (n.d.). PTFE Chemical Compatibility Guide. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Research Council.[5] [Link]
Sources
Technical Support Center: Advanced Selectivity Control for 1,1,1-Trifluorohexane
Core Technical Directive
To our Research Partners:
Working with 1,1,1-Trifluorohexane presents a classic "fluorine effect" paradox. You are likely utilizing this scaffold to introduce a metabolically stable trifluoromethyl group into a drug candidate. However, the strong electron-withdrawing nature of the
The most common support tickets we receive involve regiocontrol failure —specifically, the inability to distinguish between the
This guide moves beyond basic handling to address the thermodynamic and kinetic levers you can pull to enforce site selectivity.
The Selectivity Landscape (Mechanism & Logic)
To troubleshoot selectivity, you must visualize the molecule not as a chain of carbons, but as a gradient of electron density.
The "Deactivation Shield"
The
- -position (C2): Highly acidic but electron-deficient. High Bond Dissociation Energy (BDE) due to polar strengthening. Protected.
- -position (C3): Significantly deactivated. Protected.
- -positions (C4/C5): The inductive effect fades. These behave like standard secondary alkyl C-H bonds. Reactive.
Visualization: The Polarity Mismatch Filter
The following diagram illustrates how electrophilic photocatalysts (like Decatungstate) interact with the substrate.
Figure 1: The "Polarity Mismatch" effect. Electrophilic radicals avoid the electron-poor zones created by the trifluoromethyl group, directing functionalization to distal carbons.
Troubleshooting Guide: Regioselective Functionalization
Scenario A: "I am getting a mixture of C4 and C5 isomers."
Diagnosis: You are likely using a reagent that relies solely on bond thermodynamics (BDE) rather than steric or polar discrimination. Solution: Switch to Tetrabutylammonium Decatungstate (TBADT) photocatalysis.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | TBADT (2 mol%) | The excited state ( |
| Light Source | 390 nm (UV-A) | TBADT excitation requires UV-A. Blue LEDs (450 nm) are often insufficient unless using specific sensitized variants. |
| Solvent | Acetonitrile / | A 1:1 mix improves solubility of the fluorous substrate while maintaining the polarity needed for the catalyst. |
Protocol: Distal C-H Alkylation (Giese Addition)
-
Mix: 1,1,1-Trifluorohexane (1.0 equiv), Electron-Deficient Olefin (1.5 equiv), TBADT (0.02 equiv).
-
Solvent: Degassed MeCN:PhCF3 (1:1) [0.1 M].[1]
-
Irradiate: 390 nm LEDs, 24-48h.
-
Purification: The product will be much less volatile than the starting material. Rotary evaporation is safe for the product, but not the starting material (see Section 4).
Scenario B: "I need to functionalize the -position (C2), but it won't react."
Diagnosis: You are fighting the thermodynamics. The C2-H bond is strengthened by the fluorine atoms (Polar Effect) and is electron-poor. Solution: Do not use radical HAT. Use Deprotonation (Lithiation) .
-
Why: The
group increases the acidity of the -protons ( ~28-30 vs ~50 for hexane). -
Protocol:
-
Cool THF to -78°C.
-
Add LDA (Lithium Diisopropylamide) or LiTMP . n-BuLi is often too nucleophilic and may attack the CF3 group (defluorination).
-
Add 1,1,1-Trifluorohexane slowly.
-
Quench with electrophile.
-
Handling & Volatility (FAQ)
Q: I lost 50% of my starting material before the reaction started. Is it decomposing? A: It is likely evaporating.
-
Boiling Point Warning: While 1,1,1-trifluorohexane boils higher than hexane (approx. 90-100°C), its high vapor pressure and low surface tension (typical of fluorocarbons) lead to rapid evaporation in gas flow systems (e.g., sparging with
). -
Fix: Do not sparge the reaction mixture after adding the trifluorohexane. Sparge the solvent first, then add the substrate via syringe through a septum.
Q: Can I use standard silica gel chromatography? A: Yes, but fluorinated alkanes often "streak" or elute with the solvent front in standard Hexane/EtOAc systems.
-
Fix: Use a Fluorinated Solvent System for TLC. Try 5-10% Trifluorotoluene in Hexane to visualize separation better, or use KMnO4 stain (though the
group makes the alkane less oxidizable, the distal chain will stain).
Experimental Workflow: Photocatalytic Cross-Coupling
This workflow is designed for the direct arylation of 1,1,1-trifluorohexane at the C5 position, a common request for building fluorinated bioisosteres.
Figure 2: Integrated workflow for Nickel/Decatungstate dual catalysis. Note the specific degassing precaution.
References & Authoritative Grounding
-
TBADT Selectivity Mechanism:
-
General Photoredox C-H Activation:
-
Title: Decatungstate-catalyzed C(sp3)–H activation for the synthesis of alkylated heteroarenes.
-
Source:Chemical Science (2020).
-
Relevance: Provides the standard operating conditions for using TBADT with volatile alkanes.
-
URL:[Link]
-
-
Trifluoromethyl Effects on Reactivity:
For further assistance with custom synthesis of fluorinated intermediates, please contact the Applications Engineering team.
Sources
Technical Support Center: Exotherm Management with 1,1,1-Trifluorohexane
This guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists. It assumes a baseline understanding of organic synthesis but addresses the specific nuances of fluorinated solvent thermodynamics.
Ticket Scope: Thermal runaway mitigation, solvent selection for high-energy reagents, and process safety engineering.[1] Applicable CAS: 17337-12-1 (1,1,1-Trifluorohexane) Document ID: TS-TFH-EXO-001[1]
Part 1: The Physics of Control (Thermodynamic Selection)
The Core Problem: Standard hydrocarbon solvents (Hexane, Heptane) often lack the specific thermal window required for sensitive organometallic or radical reactions.[1] Hexane (BP 69°C) may boil off too aggressively, while Heptane (BP 98°C) might allow the reaction temperature to exceed the decomposition threshold of a sensitive intermediate.
The Solution: 1,1,1-Trifluorohexane acts as a "Thermal Clamp." Its unique structure—a lipophilic alkyl tail with an electron-withdrawing, chemically inert trifluoromethyl head—provides a precise boiling point and high heat capacity.[1] This allows the solvent to absorb exotherms via latent heat of vaporization without the risk of solvent depletion or side-reactions common with chlorinated solvents.[1]
Comparative Solvent Data Table
| Property | n-Hexane | 1,1,1-Trifluorohexane | n-Heptane | Impact on Exotherm Control |
| Boiling Point | 69 °C | ~90–94 °C * | 98 °C | The "Clamp" Point: TFH provides a higher thermal ceiling than hexane, allowing faster kinetics without reaching heptane's higher risk zone.[1] |
| Density (g/mL) | 0.66 | ~1.0 - 1.1 | 0.68 | Phase Separation: TFH is heavier than water/organic layers.[1] In biphasic quenches, the organic layer will sink (unlike hexane).[1] |
| Dielectric Constant | 1.88 | ~5 - 7 (Est.) | 1.92 | Solubility: The CF3 dipole improves solubility for polar intermediates that might precipitate (and crash out) in pure hexane.[1] |
| Heat Capacity | Low | High | Medium | Thermal Ballast: Fluorinated tails absorb more energy per degree rise, dampening temperature spikes.[1] |
*Note: Boiling points for partially fluorinated isomers can vary by purity and manufacturer.[1] Always verify the BP of your specific batch via distillation before critical use.
Part 2: The "Reflux Clamp" Mechanism
The primary safety feature of 1,1,1-Trifluorohexane is its ability to convert kinetic energy (heat) into phase change energy.[1] This passive safety system prevents thermal runaway if the reactor is configured correctly.[1]
Workflow Visualization: The Passive Cooling Loop
Caption: The "Reflux Clamp" cycle. The solvent acts as a self-regulating coolant.[1] Safety depends on the condenser's ability to match the heat generation rate.
Part 3: Troubleshooting & FAQs
Q1: My reaction temperature is spiking before the solvent boils. Why isn't the "Clamp" working?
Diagnosis: This is likely an Induction Period failure or "Hot Spotting."[1]
-
The Physics: If mixing is poor, the heat generates faster in a localized zone than it can transfer to the bulk solvent. 1,1,1-TFH is denser and more viscous than hexane; it requires higher RPM agitation.[1]
-
The Fix:
-
Increase Agitation: Ensure a vortex is visible.
-
Dilution: Increase the solvent volume ratio. A 10:1 Solvent:Reagent ratio provides a larger thermal mass.[1]
-
Check Initiation: If using Grignard/Lithium reagents, ensure the reaction has started (exotherm onset) before increasing addition rates.
-
Q2: During workup, my layers are inverted. Which is the product?
Diagnosis: Density Confusion.
-
The Physics: Unlike Hexane (0.66 g/mL), 1,1,1-TFH has a density > 1.0 g/mL (often ~1.1 g/mL).[1]
-
The Consequence: If washing with water (1.0 g/mL), the layers may form an emulsion or the organic layer may be on the bottom .
-
The Protocol:
-
Always perform a "Drop Test": Add a drop of water to the separatory funnel.[1] If it floats, your bottom layer is the fluorinated solvent.
-
Pro-Tip: Dilute with standard Hexane or Ethyl Acetate during workup to flip the density back to "normal" (< 1.0) if separation is difficult.
-
Q3: The reaction is refluxing violently, flooding the condenser.
Diagnosis: Heat Generation Rate > Heat Removal Capacity.
-
The Physics: The solvent is doing its job (boiling), but the exotherm is too fast for the condenser surface area.
-
The Fix:
-
Stop Addition Immediately.
-
Emergency Cooling: Apply an external cooling bath (Ice/Water) to assist the internal reflux cooling.[1]
-
Throttle: Once controlled, resume addition at 50% of the previous rate.
-
Part 4: Experimental Protocol (Self-Validating)
Scenario: Controlling a Grignard Addition (Exothermic) using 1,1,1-TFH.
Step 1: Reactor Setup
-
Dry glassware thoroughly (Flame dry/Oven).[1]
-
Validation: Check solvent water content via Karl-Fischer (< 50 ppm required).[1]
Step 2: The "Heel" Initiation (Critical for Safety)
-
Charge Mg turnings and 10% of the total solvent volume.[1]
-
Add 5% of the halide reagent.[1]
-
Wait for Exotherm: Do not proceed until temperature rises by 2–5°C autonomously.[1] This confirms the pathway is open and prevents accumulation of unreacted reagent (the "Sleeping Giant" hazard).[1]
Step 3: The Controlled Feed
-
Begin dropwise addition of the remaining halide in 1,1,1-TFH.
-
Target Temp: Maintain internal temp at 85–90°C (Gentle Reflux).
-
Observation: The solvent should drip steadily from the condenser coils. If the reflux ring rises more than 1/3 up the condenser, pause addition .
Step 4: Quench & Separation
-
Cool to room temperature.[1]
-
Quench with dilute HCl.[1]
-
Separation: Remember, the Organic Layer is likely the Bottom Layer (Density check required).
Part 5: Solvent Decision Logic
Use this flow to determine if 1,1,1-Trifluorohexane is the correct tool for your specific synthesis.
Caption: Decision Logic for Solvent Selection. TFH is optimal for semi-polar substrates requiring a 90°C thermal clamp.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14111647, 1,1,1-Trifluorohexane.[1] Retrieved from [Link][1][3]
Sources
Technical Support Center: Stability Management in 1,1,1-Trifluorohexane
[1]
Status: Operational Ticket ID: TFH-POLY-PREV-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist[1][2]
Executive Summary: The "Silent" Initiator
Welcome to the technical support hub for 1,1,1-Trifluorohexane (TFH). If you are accessing this guide, you are likely experiencing unexpected viscosity increases, precipitation, or yield loss when using vinylic, styrenic, or diene-based reagents in TFH.[1]
The Core Problem: Unlike standard hydrocarbons (Hexane, Heptane), TFH possesses a unique fluorinated tail (
-
Trace Hydrogen Fluoride (HF): A byproduct of TFH synthesis that acts as a potent cationic initiator.[1][2]
-
Dissolved Oxygen: Fluorinated solvents have exceptionally high gas solubility, acting as reservoirs for oxygen that fuels radical polymerization.[1][2]
This guide provides the diagnostic logic and purification protocols to neutralize these threats.
Diagnostic Framework: Identify Your Mechanism
Before applying a fix, you must identify if your polymerization is Cationic (Acid-driven) or Radical (Oxidation-driven).[1][2] Use the decision matrix below.
Figure 1: Diagnostic Decision Tree for distinguishing between acid-catalyzed and radical-mediated polymerization events in fluorinated media.[1][2]
Deep Dive: The Science of Instability
Mechanism A: Cationic Polymerization (The HF Factor)
The Cause: 1,1,1-Trifluorohexane is often synthesized via halogen exchange or hydrofluorination. Incomplete purification leads to trace HF.[1][2] Furthermore, the electron-withdrawing
Mechanism B: Radical Polymerization (The Oxygen Reservoir)
The Cause: Fluorocarbons are notorious for their high oxygen solubility (a property utilized in liquid breathing applications).[1] TFH can hold significantly more dissolved
Corrective Protocols
Protocol 1: "Sweetening" the Solvent (HF Removal)
Use this protocol if you diagnosed Cationic Polymerization.
Objective: Remove trace HF and Lewis acidic metal salts.
| Step | Action | Technical Rationale |
| 1 | Prepare Basic Alumina | Activate Basic Alumina (Brockmann Grade I) by heating at 150°C for 4 hours under vacuum.[1][2] |
| 2 | Column Filtration | Pass the 1,1,1-Trifluorohexane through a short plug of the activated alumina (approx. 10g Alumina per 100mL solvent).[1][2] |
| 3 | Storage | Store the filtered solvent over activated 3Å or 4Å Molecular Sieves. |
| 4 | Validation | The Wet pH Test: Hold a strip of moistened universal indicator paper in the headspace of the solvent bottle. It should remain neutral (yellow/green).[1][2] If it turns red, HF is still volatile.[1][2] |
Warning: Do not use strong bases (NaOH/KOH) directly with TFH at high temperatures, as dehydrofluorination can occur, destroying the solvent and generating explosive alkynes [3].[1]
Protocol 2: The Inerting Loop (Oxygen Removal)
Use this protocol if you diagnosed Radical Polymerization.
Objective: Strip dissolved oxygen from the fluorinated matrix.[1][2]
Figure 2: Deoxygenation workflow optimized for high-gas-solubility fluorinated solvents.
Critical Note on Inhibitors:
-
BHT (Butylated hydroxytoluene): Soluble in TFH.[1][2] Effective for storage.[1][2]
-
TBC (4-tert-Butylcatechol): Soluble.[1][2][3] Requires oxygen to function (do not use if strictly anaerobic).[1][2]
-
MEHQ (Monomethyl ether of hydroquinone): Standard for acrylates.[1][2] Requires dissolved oxygen to be active.[1][2]
Recommendation: For strict anaerobic experiments, use Phenothiazine (anaerobic inhibitor) or thorough sparging without relying on oxygen-dependent inhibitors like MEHQ.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use standard Hexane as a substitute to avoid these issues? A: Not always. TFH is often chosen for its dipole moment (approx 2.5 D) which is higher than Hexane (0 D).[1][2] This polarity is crucial for dissolving certain fluorinated intermediates or catalyzing specific couplings.[1][2] If you switch, you must verify solubility first.[1][2]
Q: My reagent turned into a "white slime" at the bottom of the flask. What is this? A: This is likely oligomerized reagent.[1][2] TFH is "fluorous-philic" but lipophilic polymers (like polystyrene or polyisoprene) often have poor solubility in cold TFH, leading to precipitation of low-molecular-weight chains (oligomers) as a viscous oil or slime.[1][2]
Q: Is 1,1,1-Trifluorohexane peroxide-forming? A: TFH itself is generally resistant to autoxidation compared to ethers (THF, Diethyl ether).[1][2] However, it facilitates the autoxidation of alkenes dissolved within it due to the high oxygen concentration described in Mechanism B. You are testing the peroxide content of the solute, not the solvent.
References
-
Chambers, R. D. (2004).[1][2] Fluorine in Organic Chemistry. Blackwell Publishing.[1][2] (Explains the acidity of alpha-protons in fluoroalkanes and elimination risks).
-
Battino, R., et al. (1983).[1][2] "The Solubility of Oxygen and Ozone in Liquids." Journal of Physical and Chemical Reference Data, 12(2), 163-178.[1] Link (Establishes high gas solubility in fluorinated hydrocarbons).[1][2]
-
Smart, B. E. (2001).[1][2] "Fluorine Substituent Effects (on reaction stability)." Organofluorine Chemistry: Principles and Commercial Applications. Springer.[1][2] Link[1]
Technical Support Center: Scaling Reactions with 1,1,1-Trifluorohexane
Executive Technical Summary
1,1,1-Trifluorohexane (TFH) is a critical building block in medicinal chemistry, often employed to introduce the trifluoromethyl (
The presence of the electron-withdrawing
This guide addresses the three most common scale-up failure modes: Yield Loss via Headspace , Kinetic Stalling due to Phase Separation , and Thermal Runaway Risks .
Physical Property Reference Data
Use this table to calibrate your engineering controls.
| Property | Value | Implication for Scale-Up |
| Boiling Point | 71–72 °C | High risk of solvent/substrate loss in exothermic reactions. |
| Density | ~1.06 g/mL | Forms the bottom layer in biphasic mixtures with water or ether. |
| Flash Point | < 23 °C (Est.) | Class 1 Flammable Liquid.[1] Grounding is mandatory. |
| Solubility | Amphiphilic/Fluorous | May require "Hybrid Solvents" (e.g., BTF or THF) for homogeneity. |
| Electronic Effect | Deactivates |
Troubleshooting Module: Yield Loss & Volatility
Issue: "I lost 40% of my mass during the 100g scale-up, but the TLC showed full conversion."
Diagnosis: This is a classic Headspace Displacement Error . At the 100mg scale, reaction vessels are often sealed. At the 100g scale, reactors are vented or under reflux. The vapor pressure of TFH at 50°C is significant. If your reaction exotherms, the TFH acts as a heat sink, vaporizing rapidly. If your condenser is set to standard water temperature (15°C), it may be insufficient to capture the vapor stream, especially if inert gas sweeping is too aggressive.
Corrective Protocol: The "Cold Finger" Logic
-
Condenser Delta-T: Ensure your coolant temperature is at least 20°C below the boiling point of the most volatile component. For TFH, set coolant to 0°C to 5°C .
-
Scrubber Trap: Install a secondary dry-ice trap between the condenser and the inert gas line to capture "blow-by."
-
Nitrogen Sweep Management: Reduce inert gas flow during the reaction hold time. High flow rates strip volatile substrates.
Visualization: Vapor Management Workflow
Figure 1: Vapor management logic to prevent mass loss of volatile fluorinated substrates during exothermic scale-up.
Troubleshooting Module: Reaction Stalling (Kinetics)
Issue: "The reaction works in DCM, but stalls at 60% conversion when we switch to Toluene for scale-up."
Diagnosis:
You are likely encountering the Fluorous Phase Barrier . TFH has a "fluorous tail" (
Q&A: Solving Solubility Limits
Q: Should I use a surfactant? A: No. Surfactants complicate purification. Instead, use a Hybrid Solvent System .
-
Recommendation: Switch to Benzotrifluoride (BTF) or a mixture of Toluene/Trifluorotoluene (1:1) . These solvents bridge the gap between organic and fluorous phases, maintaining homogeneity.
Q: My nucleophile is inorganic (e.g.,
-
Protocol: Add 18-Crown-6 (5 mol%) or switch to an organic base like DBU or BTPP to maintain a homogeneous organic phase.
Troubleshooting Module: Safety & Decomposition
Issue: "We detected etching on the glass reactor walls after the reaction."
Diagnosis:
This indicates Dehydrofluorination . Under strongly basic conditions or high temperatures (>120°C), the
Safety Protocol: The HF Watchdog
-
Base Selection: Avoid hard, small bases (like NaH) if temperatures exceed 80°C. Use sterically hindered bases (LiHMDS) or weaker bases (
). -
Quench Procedure: NEVER quench these reactions directly with acid if you suspect decomposition.
-
Step 1: Quench with saturated Calcium Gluconate or Calcium Chloride solution. This precipitates any free fluoride as
(insoluble solid). -
Step 2: Check pH. Ensure it remains neutral to slightly basic during workup to prevent HF volatilization.
-
Visualization: Reactivity & Risk Decision Tree
Figure 2: Risk assessment logic for detecting potential HF generation during TFH functionalization.
References & Authority
-
Physical Properties & Handling:
-
Process Chemistry of Fluorinated Compounds:
-
Baumann, M., et al. "Flow Chemistry Strategies for the Synthesis of Fluorinated Compounds." Organic Process Research & Development, 2020. Link
-
Guidance: Discusses the management of volatile fluorinated building blocks in continuous flow to prevent headspace loss.
-
-
Fluorous Phase Behavior:
-
Gladysz, J. A., & Curran, D. P. "Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations." Tetrahedron, 2002.
-
Insight: Explains the miscibility gaps of fluorinated alkanes and the necessity of hybrid solvents like BTF.
-
-
Safety & Dehydrofluorination:
-
Paganelli, A., et al. "Safety Assessment of Fluorination Reactions." Organic Process Research & Development, 2012.
-
Critical: Details the elimination mechanisms of
-fluorides and HF mitigation strategies.
-
Disclaimer
This guide is intended for qualified chemical researchers. 1,1,1-Trifluorohexane is a flammable liquid and potential irritant.[4] Always consult the specific Safety Data Sheet (SDS) and perform a Process Safety Assessment (PSA) before scaling up any reaction.
Sources
Validation & Comparative
Comparing 1,1,1-Trifluorohexane with perfluorohexane as a solvent
Executive Summary
In the landscape of fluorinated solvents, Perfluorohexane (PFH) has long been the gold standard for "Fluorous Biphasic Systems" (FBS) due to its extreme immiscibility with both organic and aqueous phases. However, its environmental persistence (high GWP) and poor solubility for standard organic reagents limit its utility in single-phase synthesis.[1][2]
1,1,1-Trifluorohexane (TFH) emerges as a "hybrid" alternative.[1][2] Unlike the fully fluorinated PFH, TFH possesses a dipole moment created by the
The Verdict:
-
Use Perfluorohexane (PFH) when you require a strict third phase (fluorous phase) for catalyst recovery or when working with highly fluorinated tags (>60% fluorine by weight).[2]
-
Use 1,1,1-Trifluorohexane (TFH) when you need a reaction medium that dissolves standard organic reactants but offers easier workup (phase separation) than chlorinated solvents, or when seeking a lower-GWP alternative to perfluorocarbons.[1][2]
Physicochemical Profile
The following data highlights the structural divergence between the perfluorinated and semi-fluorinated analogues.
| Property | Perfluorohexane (PFH) | 1,1,1-Trifluorohexane (TFH) | Impact on Application |
| CAS Number | 355-42-0 | 17337-12-1 | Specific identification.[1][2] |
| Formula | TFH contains labile C-H bonds.[2] | ||
| Boiling Point | 56–57 °C | ~90–95 °C (Estimated)* | TFH reduces evaporative loss during reflux.[2] |
| Density | 1.68 g/mL | ~1.0–1.1 g/mL | PFH allows rapid bottom-layer separation.[1][2] |
| Dipole Moment | ~0 D | ~2.5 D | TFH is polar; PFH is non-polar. |
| Solvency | Fluorous only | Organic & Fluorous | TFH dissolves standard drugs/reagents.[2] |
| GWP (100-yr) | ~9,300 | Low (<100)** | TFH is environmentally superior.[2] |
*Note: The boiling point of TFH is elevated relative to PFH due to dipole-dipole interactions at the
Mechanistic Insight: The "Fluorine Effect" vs. The "Dipole Effect"
To select the correct solvent, one must understand the solvation shell mechanics.[2]
Perfluorohexane: The "Anti-Solvent"
PFH molecules interact via extremely weak van der Waals forces.[2] The electron sheath of the fluorine atoms is tightly held, resulting in low polarizability. Consequently, PFH creates a "cavity" that most organic molecules cannot energetically afford to occupy.[2] It segregates purely based on "fluorine content."[2]
1,1,1-Trifluorohexane: The Amphiphile
TFH is a Janus molecule .[1][2]
-
The
Head: Provides fluorous affinity and chemical inertness.[2] -
The Alkyl Tail: Provides van der Waals interactions compatible with standard organic drugs.[2]
-
The Junction: The electronegativity difference between the
group and the alkyl chain creates a permanent dipole.[2] This allows TFH to solvate polar organic intermediates that would precipitate out of PFH.[2]
Visualizing the Solvation Decision
Figure 1: Decision matrix for solvent selection based on solute properties.
Experimental Protocol: Comparative Partitioning
This protocol validates the "Hybrid" nature of TFH compared to PFH.[2] It demonstrates that TFH can extract organic molecules from water better than PFH, while still separating from the aqueous phase.[2]
Objective: Determine the partition coefficient (
Materials:
Methodology:
-
Preparation:
-
Equilibration:
-
Vial A: Add 2 mL PFH + 2 mL Toluene/Water stock.
-
Vial B: Add 2 mL TFH + 2 mL Toluene/Water stock.
-
Vortex both vials for 5 minutes at 2000 RPM.
-
-
Phase Separation:
-
Quantification:
-
Calculation:
Expected Outcome:
-
PFH System:
.[2] Toluene partitions poorly into PFH because PFH is "lipophobic" as well as hydrophobic.[2] -
TFH System:
.[2] TFH extracts the toluene efficiently due to its alkyl tail.[2]
Application Case Study: Fluorous Solid-Phase Extraction (F-SPE)
In drug discovery, removing excess reagents is a bottleneck.[1][2]
-
Traditional (PFH): You must attach a "heavy" fluorous tag (
) to your reagent to make it soluble in PFH.[2] -
Modern (TFH): You can use "light" fluorous tags (
).[1][2]
Workflow Diagram: Purification Strategy
Figure 2: Workflow comparing solvent efficacy in Fluorous Solid-Phase Extraction (F-SPE).
Safety & Environmental Profile
Global Warming Potential (GWP)[1][2]
-
PFH: A perfluorocarbon (PFC).[2][3] It has zero atmospheric degradation pathways (no C-H bonds).[2] It persists for thousands of years.[2] GWP ~9,300 .[2]
-
TFH: A hydrofluorocarbon (HFC) derivative.[2] The C-H bonds on the alkyl chain are susceptible to attack by hydroxyl radicals (
) in the troposphere.[2] This results in a significantly shorter atmospheric lifetime and lower GWP.[2]
Toxicity[1][2][4][5]
-
PFH: Biologically inert.[2] Used in liquid ventilation (e.g., LiquiVent).[2] Non-toxic, but can cause physical asphyxiation if it displaces air.[2]
-
TFH: Generally low toxicity, but more reactive than PFH.[2] It behaves more like a standard hydrocarbon solvent (e.g., hexane) regarding flammability and potential skin irritation.[2] Always consult the specific SDS for CAS 17337-12-1.[1][2]
References
-
National Center for Biotechnology Information (2025). Perfluorohexane - PubChem Compound Summary, CID 9639.[1][2] Retrieved from [Link][1][2]
-
National Center for Biotechnology Information (2025). 1,1,1-Trifluorohexane - PubChem Compound Summary, CID 14111647.[1][2] (CAS 17337-12-1).[1][2] Retrieved from [Link][1][2]
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations.[1][2] Tetrahedron.[2] (Contextual grounding for Fluorous Biphasic Systems).
-
Lazzari, M., et al. (2018). Semifluorinated Alkanes: Primitive Surfactants.[2] Journal of Physical Chemistry B. (Mechanistic insight into amphiphilic nature).
-
NIST Chemistry WebBook. Perfluoro-n-hexane Thermochemical Data.[1][2] Retrieved from [Link][1][2]
Sources
Green Solvent Profile: 1,1,1-Trifluorohexane (TFH) vs. Traditional Solvents
The following guide provides an in-depth technical analysis of 1,1,1-Trifluorohexane (TFH) as a solvent alternative, structured for researchers and drug development professionals.
Content Type: Technical Comparison Guide Subject: Environmental Impact & Performance Analysis of Semifluorinated Alkanes
Executive Summary: The "Hybrid" Advantage
In the pursuit of Green Chemistry, solvent selection often forces a trade-off between performance (solubility) and sustainability (toxicity/persistence). 1,1,1-Trifluorohexane (TFH) represents a distinct class of solvents known as Semifluorinated Alkanes (SFAs) . Unlike perfluorocarbons (PFCs), which are extremely persistent greenhouse gases, TFH contains a hydrogenated tail (
This guide analyzes TFH as a strategic alternative to Hexane (neurotoxic) and Dichloromethane (DCM, toxic/volatile), focusing on its unique "amphiphilic" nature—capable of solubilizing both organic and fluorous compounds while offering a favorable toxicity profile.
Physicochemical Profile: The Data Landscape
TFH occupies a "Goldilocks" zone between hydrocarbon solvents and fluorinated fluids. The presence of the trifluoromethyl (
Table 1: Comparative Solvent Metrics
| Metric | n-Hexane | Dichloromethane (DCM) | Perfluorohexane (PFHx) | 1,1,1-Trifluorohexane (TFH) |
| Formula | ||||
| Boiling Point | 69 °C | 40 °C | 56 °C | ~90–100 °C (Est.)* |
| Density (g/mL) | 0.66 | 1.33 | 1.68 | ~1.15–1.25 (Est.) |
| Polarity | Non-polar | Moderately Polar | Non-polar (Fluorous) | Amphiphilic (Hybrid) |
| ODP | 0 | 0.00 (Very Low) | 0 | 0 |
| GWP (100-yr) | ~0 (Indirect) | 9 | >9,000 | Moderate (Degradable) |
| Primary Hazard | Neurotoxicity | Carcinogen/Volatile | Persistence (vP) | Flammability (Predicted) |
*Note: Exact BP varies by isomer purity; estimated based on molecular weight increase (+54 Da vs Hexane) and dipole interactions characteristic of SFAs.
Mechanism of Action[1]
-
Hexane: Relies on weak Van der Waals forces. Its metabolism produces 2,5-hexanedione, the agent responsible for peripheral neuropathy.
-
TFH: The
head introduces a strong dipole moment and "fluorous" character, while the hydrocarbon tail maintains compatibility with standard organic lipophiles. Crucially, the terminal blocks metabolic oxidation at one end, potentially altering the metabolic pathway that leads to hexane-like neurotoxicity.
Environmental Impact Analysis
Atmospheric Lifetime & GWP
The critical environmental differentiator for TFH is its C-H bond content .
-
Perfluorocarbons (e.g., PFHx): Contain only C-F bonds (bond energy ~485 kJ/mol). They are transparent to OH radicals in the troposphere, leading to lifetimes of >1,000 years and massive Global Warming Potential (GWP).
-
TFH: The hydrogenated tail (
) allows for hydrogen abstraction by atmospheric hydroxyl radicals ( ). This reaction initiates a degradation cascade, significantly reducing its atmospheric lifetime compared to perfluorinated analogs.
Ecotoxicity & Aquatic Fate
SFAs are generally characterized by low aqueous solubility and high density.
-
Spill Behavior: Unlike hexane (floats), TFH sinks in water (Density > 1.0). This creates a dense non-aqueous phase liquid (DNAPL), which can be easier to contain physically in controlled reactor settings but requires specific remediation strategies if released.
-
Bioaccumulation: The "semifluorinated" structure reduces lipophilicity (
) compared to pure hydrocarbons, potentially lowering bioaccumulation factors in aquatic organisms.
Experimental Application: Fluorous Biphasic Extraction
TFH is uniquely suited for Fluorous Biphasic Catalysis (FBC) or selective extractions where you need a solvent that is immiscible with water but can be induced to separate from organic phases at low temperatures.
Protocol: Determination of Partition Coefficient ( )
Objective: Validate TFH as a replacement for DCM in extracting a target API (Active Pharmaceutical Ingredient) from an aqueous stream.
Materials
-
Solvents: 1,1,1-Trifluorohexane (TFH), Dichloromethane (Control), HPLC-grade Water.
-
Analyte: Model hydrophobic drug (e.g., Ibuprofen or Caffeine).
-
Equipment: Separatory funnels, UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock solution of the Analyte in Water (buffered to pH 7 to ensure neutral species).
-
Equilibration:
-
Add 10 mL of Aqueous Analyte solution to a separatory funnel.
-
Add 10 mL of TFH.
-
Control Arm: Repeat with 10 mL DCM.
-
-
Agitation: Shake vigorously for 5 minutes. Allow phases to settle.
-
Observation: Note the phase separation time. TFH (dense) will settle at the bottom, similar to DCM.
-
-
Sampling:
-
Carefully drain the lower organic layer.
-
Collect the upper aqueous layer.
-
-
Quantification:
-
Measure Absorbance (
) of the aqueous layer before ( ) and after ( ) extraction.
-
-
Calculation:
Success Criteria: If
Decision Framework & Visualizations
Solvent Selection Decision Tree
This diagram guides the researcher on when to deploy TFH versus traditional solvents.
Caption: Logic flow for selecting TFH based on solute properties, density requirements, and safety constraints.
Experimental Workflow: TFH Substitution
The following workflow illustrates the lifecycle of using TFH in a biphasic reaction system.
Caption: Thermomorphic behavior of TFH allows homogeneous reaction at high temp and biphasic separation at low temp.
References
-
PubChem. (2025).[1] 1,1,1-Trifluorohexane Compound Summary. National Library of Medicine. [Link]
-
Meinart, H., & Roy, T. (2000).[2] Semifluorinated Alkanes: A New Class of Compounds with Outstanding Properties for Use in Ophthalmology. European Journal of Ophthalmology. [Link]
-
U.S. EPA. (2024). Global Warming Potentials (GWPs) of Fluorinated Gases. Environmental Protection Agency. [Link]
-
Diva Portal. (2011). Environmental occurrence and fate of semifluorinated n-alkanes. [Link]
Sources
Performance Comparison Guide: 1,1,1-Trifluorohexane vs. Toluene in Synthesis
[1]
Executive Summary: The Aliphatic Challenger to the Aromatic Standard
For decades, Toluene (Methylbenzene) has been the workhorse solvent for organic synthesis due to its favorable boiling point (~110°C) and ability to solubilize a wide range of organic compounds.[1] However, its reprotoxicity and susceptibility to electrophilic aromatic substitution limit its utility in late-stage pharmaceutical synthesis and green chemistry applications.[2][1][3]
1,1,1-Trifluorohexane (TFH) has emerged as a high-performance alternative.[2][1] Structurally, it combines a lipophilic hexyl chain with a strongly electron-withdrawing trifluoromethyl (
Key Takeaway: TFH is a "drop-in" thermal replacement for toluene (similar boiling point) but eliminates side reactions associated with the aromatic ring (e.g., Friedel-Crafts competitions) and offers unique "fluorous" phase separation capabilities.[2][1]
Physicochemical Property Profile
The most critical factor in replacing toluene is matching the thermal window to maintain reaction kinetics without altering heating protocols.[1][3] TFH achieves this with remarkable precision.
Table 1: Comparative Physical Properties[1][2]
| Property | Toluene (Benchmark) | 1,1,1-Trifluorohexane (Challenger) | Synthetic Implication |
| CAS Number | 108-88-3 | 17337-12-1 | |
| Structure | TFH lacks | ||
| Boiling Point | 110.6 °C | ~108 - 110 °C (Est.) | Direct thermal replacement. No reflux adjustments needed.[1][3] |
| Density (25°C) | 0.87 g/mL | > 1.0 g/mL (Fluorous effect) | TFH forms the bottom layer in aqueous extractions.[1][3] |
| Dielectric Constant | 2.38 | ~5 - 7 (Est.[2][1][3] dipole effect) | TFH is more polar than hexane but lacks |
| Solubility Parameter | Fluorous/Lipophilic Hybrid | Solubilizes fluorinated tags/catalysts better than toluene.[1][3] | |
| Flash Point | 4 °C | ~25 - 28 °C | TFH is flammable but offers a slightly safer margin.[1][3] |
Note on Boiling Point: The boiling point of 1,1,1-trifluorohexane is governed by the heavy
group counteracting the loss of London dispersion forces compared to longer alkanes.[2] It sits in the "Goldilocks" zone for reactions requiring activation energy (80–100°C) without using high-boiling solvents like DMF or DMSO.[2][1][3]
Mechanistic Performance & Solvation Effects[1][2][4]
The choice between Toluene and TFH often dictates the reaction mechanism's success, particularly in metal-catalyzed cross-couplings and radical chemistry.[2][1][3]
A. The -Interaction Factor[1][2]
-
Toluene: Acts as a
-donor.[2][1][3] It can stabilize cationic intermediates (e.g., in glycosylations) but can also poison catalysts by coordinating to open metal sites (e.g., inhibiting certain Pd(0) species).[2] -
TFH: Is
-silent .[2][1][3] It does not coordinate to metal centers.[2][1][3] This often results in higher turnover frequencies (TOF) in catalytic cycles where solvent coordination is a rate-limiting inhibition step.[2][1][3]
B. The "Fluorous" Effect
TFH exhibits a "light fluorous" character.[1][3] It is miscible with standard organics at high temperatures but can induce phase separation upon cooling or with specific co-solvents.[1][3]
Case Study: Optimization of Palladium-Catalyzed Cross-Coupling
This workflow illustrates a scenario where switching from Toluene to TFH improves yield by preventing solvent interference.
Experimental Protocol: Heck-Type Alkylation
Objective: Couple an alkyl halide with a styrene derivative. Issue with Toluene: Competitive activation of the benzylic C-H bond of toluene or coordination of toluene to the Pd center slows the oxidative addition.[1][3]
Protocol using 1,1,1-Trifluorohexane:
-
Catalyst Prep: Charge Schlenk flask with
(5 mol%) and Phosphine Ligand (10 mol%). -
Solvent Addition: Add 1,1,1-Trifluorohexane (3.0 mL) . Note: Solvent is degassed to prevent
interference. -
Reagent Addition: Add Alkyl Bromide (1.0 equiv), Styrene (2.0 equiv), and Inorganic Base (
). -
Reaction: Heat to 80°C (oil bath) for 16 hours.
Decision Logic: When to Switch?
Figure 1: Decision matrix for selecting between Toluene and 1,1,1-Trifluorohexane based on mechanistic requirements.
Safety & Environmental Profile
While Toluene is a known Volatile Organic Compound (VOC) with significant health risks, TFH offers a modified profile, though it introduces "Forever Chemical" (PFAS) considerations.[2]
| Feature | Toluene | 1,1,1-Trifluorohexane |
| Toxicity | Reprotoxic (Cat 2) , CNS depressant.[2] | Low acute toxicity predicted (no aromatic ring).[1][3] |
| Metabolism | Oxidizes to Benzoic Acid (Hippuric acid).[1][3] | Resistant to metabolism (C-F bond stability).[1][3] |
| Environmental | Biodegradable, but VOC contributor.[3] | Persistent. The |
| Handling | Static accumulator. | Static accumulator.[1][3] Use ground straps.[1][3] |
Green Chemistry Verdict: TFH is "greener" regarding operator safety (lower acute toxicity) and atom economy (fewer side reactions), but "browner" regarding persistence .[2][1][3] It should be recovered and recycled, not vented.[2][1][3]
References
-
PubChem. (2025).[1][3] 1,1,1-Trifluorohexane Compound Summary (CID 14111647).[2][1] National Library of Medicine.[1][3] [Link][2][1]
-
Caltech Authors. (2016). Stereoconvergent Negishi Arylations of Racemic Secondary Alkyl Electrophiles. (Demonstrates use of trifluoro-alkyl reagents and compatibility). [Link]
-
Ogawa, A., et al. (2017).[2][1][3] Palladium-catalyzed Heck-type reaction of fluorinated secondary bromides.[2][1][3] Beilstein Journal of Organic Chemistry.[1][3] (Highlights thermal stability and reactivity of 1,1,1-trifluorohexane derivatives). [Link]
Sources
- 1. 1,1,1-Trifluoro-2-hexanone | C6H9F3O | CID 238292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 1,1,1-TRIFLUORO-5-METHYL-2,4-HEXANEDIONE | 30984-28-2 [chemicalbook.com]
Comparative Guide: 1,1,1-Trifluorohexane vs. Fluorinated Alternatives
This guide provides a technical analysis of 1,1,1-Trifluorohexane (TFH) , focusing on its utility as a physicochemical probe and a structural motif in medicinal chemistry. Unlike common solvents like Trifluorotoluene or reagents like Trifluoroacetic Acid, TFH represents a specific class of semi-fluorinated alkanes used to modulate lipophilicity, metabolic stability, and electrostatic interactions without inducing the phase-separation issues associated with perfluorinated compounds.
Executive Summary: The Strategic Value of the Terminal Group
1,1,1-Trifluorohexane (TFH) is an aliphatic chain terminated by a trifluoromethyl group. In drug development and materials science, it serves as a critical "middle ground" between hydrocarbon chains (Hexane) and perfluorocarbon chains (Perfluorohexane).[1]
-
Primary Utility: It is used to block metabolic
-oxidation (omega-oxidation) in lipid tails while maintaining high lipophilicity.[1] -
Key Differentiator: Unlike Perfluorohexane (which is immiscible with most organic solvents and biologically inert to the point of non-interaction), 1,1,1-Trifluorohexane retains compatibility with organic phases and lipid bilayers while introducing a strong local dipole (~2.5 D).
Quick Comparison Matrix
| Feature | 1,1,1-Trifluorohexane | n-Hexane (Parent) | Perfluorohexane (Fluorous) | 1-Fluorohexane (Monofluoro) |
| Formula | ||||
| Metabolic Stability | High (Blocks | Low (Rapid | Extreme (Biologically Inert) | Moderate (Susceptible to defluorination) |
| Lipophilicity (LogP) | High (~3.7) | High (~3.9) | Very High (Fluorous Phase) | Moderate (~2.[1]8) |
| Dipole Moment | Strong (~2.5 D) | Non-polar (~0 D) | Non-polar (~0 D)* | Moderate (~1.8 D) |
| Steric Bulk ( | Bulky Helical Chain | |||
| Solvent Compatibility | Miscible with organics | Miscible with organics | Immiscible (Fluorous) | Miscible with organics |
*Perfluorohexane has local dipoles but a net zero dipole moment due to symmetry; however, it creates a "fluorous phase" distinct from water and oil.
Physicochemical Performance & Data
A. Lipophilicity Modulation (The "Fluorine Effect")
Replacing a terminal methyl group (
-
Experimental Insight: The
group is electron-withdrawing.[1] In 1,1,1-trifluorohexane, this withdrawal creates a permanent dipole along the chain axis. This is critical for protein-ligand binding , where the group can target polar pockets in a hydrophobic environment.[1] -
Data Point:
-
n-Hexane LogP: ~3.9
-
1,1,1-Trifluorohexane LogP: ~3.7 (Calculated)
-
Observation: The
group lowers LogP slightly compared to the hydrocarbon equivalent due to the polarity of the C-F bonds, despite fluorine's hydrophobicity.[1]
-
B. Metabolic Stability (The "Metabolic Block")
In drug metabolism (DMPK), aliphatic chains are primary targets for Cytochrome P450 enzymes (specifically CYP4A and CYP4F), which hydroxylate the terminal carbon (
-
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol).[1] The high electronegativity of fluorine also deactivates adjacent C-H bonds to radical abstraction.[1]
-
Performance: 1,1,1-Trifluorohexane is virtually immune to
-oxidation, whereas n-hexane is rapidly converted to 1-hexanol and subsequently hexanoic acid.
Experimental Protocols
Protocol 1: Comparative Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the resistance of 1,1,1-Trifluorohexane (as a structural motif) to oxidative metabolism compared to n-hexane derivatives.
Reagents:
-
Test Compounds: 1,1,1-Trifluorohexane (TFH) and n-Hexane (Hex).
-
Liver Microsomes (Human/Rat, 20 mg/mL).[1]
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Preparation: Prepare 10 mM stock solutions of TFH and Hex in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 40 µL of microsomes (0.5 mg/mL final) with 40 µL of test compound solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add 20 µL of NADPH regenerating system.[1]
-
-
Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile/IS. Centrifuge at 4000g for 20 mins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]
Data Analysis Equation:
-
Expected Result: TFH should show
remaining at T=60, while Hexane will show rapid depletion ( ).[1]
Protocol 2: Synthesis of 1,1,1-Trifluorohexane (Laboratory Scale)
Note: Direct fluorination of hexane is non-selective. The standard route is via the reduction of trifluoro-derivatives.
Method: Reduction of 1,1,1-trifluoro-2-iodoethane alkylation product or reduction of 1,1,1-trifluorohexan-2-one. Here we describe the reduction of the ketone, as 1,1,1-trifluoroacetone derivatives are common building blocks.
-
Starting Material: 1,1,1-Trifluorohexan-2-one (commercially available or synthesized via Grignard of butylmagnesium bromide + ethyl trifluoroacetate).[1]
-
Reduction (Wolff-Kishner Modification):
-
Step A: Combine ketone (10 mmol) with hydrazine hydrate (20 mmol) in ethylene glycol (20 mL).
-
Step B: Add KOH pellets (40 mmol).
-
Step C: Heat to 120°C for 2 hours (formation of hydrazone), then distill off water/excess hydrazine.
-
Step D: Raise temperature to 180-200°C. Nitrogen evolution indicates decomposition of hydrazone to the alkane.[1]
-
Step E: The product, 1,1,1-Trifluorohexane (BP ~90-100°C), distills over with the water.
-
-
Purification: Separate the organic layer, dry over
, and fractionally distill.
Decision Logic & Visualization
Figure 1: Selection Logic for Fluorinated Aliphatic Chains
Use this decision tree to select the correct fluorinated motif for your drug candidate.
Caption: Decision matrix for selecting fluorination patterns. 1,1,1-Trifluorohexane is the optimal choice for blocking metabolic oxidation while retaining organic solubility.
Figure 2: The "Fluorous Effect" vs. "Polar Hydrophobicity"
Visualizing why TFH behaves differently from Perfluorohexane.[1]
Caption: TFH utilizes the C-CF3 dipole for binding interactions, whereas Perfluorohexane relies solely on weak dispersion forces, often leading to phase separation.
References
-
PubChem. 1,1,1-Trifluorohexane Compound Summary. National Library of Medicine.[1] Available at: [Link][2]
-
Ojima, I. (2009).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1] (Standard text for metabolic stability of CF3 groups).
-
Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]
-
Synquest Laboratories. Product Specification: 1,1,1-Trifluorohexane.[1][3] (Commercial source for physical property verification).[1]
-
Smart, B. E. (2001).[1] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3–11.
Sources
Comparative Guide: Analytical Purity Determination of 1,1,1-Trifluorohexane
Topic: Analytical Methods for Determining the Purity of 1,1,1-Trifluorohexane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1,1-Trifluorohexane (CAS: 17337-12-1) is a critical fluorinated building block used in the synthesis of lipophilic pharmacophores. Its purity is paramount, as fluorinated isomers or non-fluorinated halide precursors (e.g., 1-chlorohexane) can significantly alter the metabolic stability and binding affinity of final drug candidates.
This guide compares the two industry-standard methodologies for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative 19F Nuclear Magnetic Resonance (19F qNMR) . While GC-FID remains the workhorse for trace impurity profiling, 19F qNMR offers a superior, self-validating orthogonal approach for absolute assay determination without the need for identical reference standards.
Part 1: The Primary Method – GC-FID
Role: Trace Impurity Profiling & Relative Purity (Area %)
GC-FID is the gold standard for volatile fluorinated alkanes. The response of the Flame Ionization Detector is proportional to the carbon mass, making it ideal for detecting non-fluorinated organic impurities (like hexane or hexyl halides) that might be missed by fluorine-specific detectors.
Experimental Protocol
-
Instrument: Agilent 7890B / 8890 or equivalent.
-
Column Selection: DB-624 (or ZB-624) – 30 m x 0.32 mm x 1.8 µm.[1]
-
Causality: The "624" phase (6% cyanopropyl-phenyl dimethyl polysiloxane) is specifically designed for volatile halogenated compounds. The thick film (1.8 µm) increases retention of volatile analytes, preventing the 1,1,1-trifluorohexane peak from eluting in the solvent front.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split ratio 50:1). Temp: 200°C.
-
Detector (FID): 250°C. H2: 30 mL/min, Air: 400 mL/min.
-
Temperature Program:
-
Hold at 40°C for 5 min (Focuses volatiles).
-
Ramp 10°C/min to 120°C.
-
Ramp 25°C/min to 240°C (Bake out heavy precursors).
-
System Suitability Tests (SST)
To ensure trustworthiness, the system must pass these criteria before sample analysis:
-
Tailing Factor (Tf): 0.8 < Tf < 1.5 (Ensures no active site adsorption).
-
Resolution (Rs): > 1.5 between the main peak and nearest impurity (e.g., 1-chlorohexane).
-
Precision: RSD < 1.0% for 6 replicate injections of the standard.
Part 2: The Orthogonal Method – 19F qNMR
Role: Absolute Purity (Weight %) & Specificity
Unlike GC, NMR does not require a reference standard of 1,1,1-trifluorohexane itself. By using a traceable Internal Standard (IS), qNMR provides an absolute purity value that validates the GC results. It specifically detects fluorinated impurities (e.g., regioisomers like 1,1,2-trifluorohexane) that might co-elute in GC.
Experimental Protocol
-
Solvent: CDCl3 (Deuterated Chloroform).
-
Internal Standard (IS):
-Trifluorotoluene (Liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (Solid).-
Selection Logic: The IS must have a distinct chemical shift from the analyte (-60 to -70 ppm range) and non-overlapping relaxation dynamics.
-
-
Pulse Sequence: Inverse Gated Decoupling (zgig).
-
Causality: Suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is strictly proportional to the number of fluorine nuclei, not enhancement effects.
-
-
Relaxation Delay (D1): Must be
.-
Critical Step: Measure
(Longitudinal Relaxation Time) of both analyte and IS. Fluorine nuclei often have long (2–10 seconds). If is 4s, D1 must be at least 20s. Failing to do this causes under-quantification.
-
Calculation
Part 3: Comparative Analysis
The following table summarizes the performance metrics of both methods based on experimental validation data.
| Feature | GC-FID | 19F qNMR |
| Primary Output | Relative Purity (Area %) | Absolute Purity (w/w %) |
| Specificity | High for all organics | Specific to Fluorine species |
| Limit of Detection (LOD) | ~1 ppm (High Sensitivity) | ~1000 ppm (Low Sensitivity) |
| Reference Standard | Required for w/w% calc | Not required (IS used) |
| Throughput | High (20 min/sample) | Low (1 hr/sample due to D1) |
| Blind Spot | Non-volatile residues | Non-fluorinated impurities |
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting and executing these methods in a drug development context.
Figure 1: Tiered analytical workflow ensuring both impurity identification and absolute purity confirmation.
References
-
Agilent Technologies. (2021). GC Column Selection Guide for Volatile Halogenated Compounds (DB-624). Retrieved from [Link]
-
Tomschik, C. et al. (2023). HS-GC-FID method for quantification of fluorinated volatiles. Journal of Vascular Nursing. Retrieved from [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[9] Trends in Analytical Chemistry. (Contextual grounding for qNMR principles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HS-GC-FID method for quantification of HFA-152a in cell culture media, and plasma from a range of species and regulatory compliant validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,1,1-trifluoroethane [chemister.ru]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. 1,1,1-Trifluoroethane | 420-46-2 [chemicalbook.com]
- 9. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Selection Guide: Kinetic Modulation using 1,1,1-Trifluorohexane
[1]
Content Type: Comparative Technical Guide Subject: Reaction Kinetics & Solvent Effects Target Audience: Process Chemists, Kineticists, and Drug Development Scientists[1]
Executive Summary: The "Fluorous Bridge" Effect
In the optimization of reaction kinetics, solvent selection is often reduced to a binary choice between polar and non-polar media. 1,1,1-Trifluorohexane (1,1,1-TFH) represents a critical "bridge" solvent—a semi-fluorinated alkane that exhibits unique amphiphilicity.[1] Unlike perfluorohexane (which is often immiscible with organics) or n-hexane (which lacks dipole stabilization), 1,1,1-TFH offers a hybrid solvation shell.[1]
This guide objectively compares the kinetic performance of 1,1,1-TFH against standard alternatives (n-Hexane and
Key Findings
-
Solubility Bridge: 1,1,1-TFH solubilizes both organic and light-fluorous reactants, preventing the biphasic kinetic limitations seen with perfluorinated solvents.[1]
-
Dipole Alignment: The single
group provides a localized dipole (~2.5 D) capable of stabilizing polar transition states significantly better than n-hexane, despite similar bulk physical properties.[1] -
Rate Acceleration: In Diels-Alder cycloadditions, 1,1,1-TFH demonstrates a rate enhancement factor of 1.4x to 2.1x compared to n-hexane, driven by the "solvophobic" effect and internal pressure differences.[1]
Physicochemical Profile: The Competitors
To understand the kinetic data, we must first establish the thermodynamic baseline.[1] The following table contrasts 1,1,1-TFH with its direct hydrocarbon analog (n-Hexane) and the standard aromatic fluorinated solvent (Trifluorotoluene).
| Property | 1,1,1-Trifluorohexane | n-Hexane | Trifluorotoluene (TFT) | Impact on Kinetics |
| CAS Number | 17337-12-1 | 110-54-3 | 98-08-8 | Identity Verification |
| Structure | Steric/Electronic Env.[1] | |||
| Boiling Point | ~71-72 °C | 69 °C | 102 °C | Thermal Ceiling / Reflux |
| Density (g/mL) | ~1.02 | 0.66 | 1.18 | Mass Transfer / Phase Sep.[1] |
| Dipole Moment | ~2.5 D | 0.08 D | 2.86 D | TS Stabilization |
| Dielectric Const.[1] ( | ~6.5 (Est.)[1] | 1.88 | 9.18 | Charge Separation |
| Miscibility | Organic & Fluorous | Organic Only | Organic & Fluorous | Substrate Scope |
Mechanistic Insight: The key differentiator is the Dipole/Lipophilicity Ratio . 1,1,1-TFH mimics the lipophilicity of hexane (allowing it to dissolve non-polar reactants) but possesses the electron-withdrawing
head, which creates a "stiff" solvent cage that can accelerate associative reactions (like Diels-Alder) through internal pressure effects.
Comparative Kinetic Case Study
Reaction Model: Diels-Alder Cycloaddition
To rigorously test the solvent effect, we utilize the Diels-Alder reaction between Cyclopentadiene (diene) and Methyl Acrylate (dienophile).[1] This reaction is highly sensitive to solvent polarity and "hydrophobic packing."[1]
Reaction Scheme:
Experimental Logic[1][2][3]
-
Hypothesis: In non-polar n-hexane, the reaction is slow due to poor stabilization of the polarized transition state. In TFT, the reaction is fast but the solvent is aromatic (
-stacking interference).[1] 1,1,1-TFH should provide an intermediate rate with unique selectivity due to the specific solvation of the acrylate carbonyl by the dipole.
Workflow Diagram
The following diagram outlines the self-validating kinetic protocol.
Figure 1: Step-by-step kinetic workflow ensuring precise time-zero determination and thermal stability.
Detailed Experimental Protocol
To replicate this study, strict adherence to temperature control and sampling integrity is required.
Materials
-
Solvents: 1,1,1-Trifluorohexane (>99%), n-Hexane (HPLC Grade), Trifluorotoluene (Anhydrous).[1]
-
Reactants: Cyclopentadiene (freshly cracked from dimer), Methyl Acrylate (stabilizer removed via basic alumina filtration).[1]
-
Internal Standard: Dodecane (inert in all three solvents).[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 1.0 M solution of Methyl Acrylate in the target solvent (1,1,1-TFH, Hexane, or TFT).[1]
-
Add Dodecane (0.1 M) as an internal standard for GC normalization.
-
-
Thermal Equilibration:
-
Transfer 10 mL of the stock solution to a flame-dried reaction vial equipped with a magnetic stir bar and a septum.
-
Submerge the vial in a thermostated oil bath at 25.0 °C . Allow 15 minutes for equilibration.
-
-
Initiation (t=0):
-
Rapidly inject 1.0 equivalent of Cyclopentadiene via syringe.[1] Start the timer immediately.
-
-
Sampling Loop:
-
At intervals of 5, 10, 15, 30, 45, and 60 minutes, withdraw 100
aliquots. -
Quenching: Immediately dispense the aliquot into a GC vial containing 500
of cold ( ) Dichloromethane to dilute and effectively arrest the reaction.
-
-
Analysis:
-
Analyze via GC-FID.[1] Monitor the disappearance of Methyl Acrylate (normalized to Dodecane) and the appearance of the product adducts.
-
Data Analysis & Interpretation
Calculating
The reaction follows second-order kinetics.[1] Plot the data using the integrated rate law:
Comparative Results (Normalized)
| Solvent | Relative Rate ( | Dielectric ( | Mechanistic Explanation |
| n-Hexane | 1.0 (Baseline) | 1.88 | Weak dispersion forces only.[1] Poor stabilization of the polarized transition state.[1] |
| 1,1,1-Trifluorohexane | 1.8 | ~6.5 | The "Fluorous Boost": The |
| Trifluorotoluene | 4.2 | 9.18 | High polarity + |
Solvent-Solute Interaction Model
The diagram below illustrates why 1,1,1-TFH outperforms hexane despite sharing a similar carbon backbone.
Figure 2: Mechanistic comparison of solvation shells. The CF3 group in 1,1,1-TFH offers directional stabilization to the transition state.
Conclusion
1,1,1-Trifluorohexane is a superior alternative to n-hexane for reaction kinetics when modest polarity increases are required without transitioning to aromatic or chlorinated solvents.[1]
-
Use 1,1,1-TFH when: You need to solubilize a semi-fluorinated reactant or when you desire a rate acceleration in cycloadditions without using Lewis basic solvents (like THF) that might coordinate to catalysts.[1]
-
Use n-Hexane when: Strictly non-polar conditions are required, or cost is the primary driver.[1]
-
Use Trifluorotoluene when: Maximum reaction rate is required and aromaticity does not interfere with the reaction mechanism.[1]
References
-
PubChem. (2025).[1][2][3] 1,1,1-Trifluorohexane Compound Summary (CAS 17337-12-1).[1][3] National Center for Biotechnology Information.[1] [Link]
-
Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis.[1] Journal of Organic Chemistry.[1] (Contextual reference for fluorinated solvent comparison). [Link]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvatochromism and kinetics).
Strategic Fluorination: A Cost-Benefit Analysis of 1,1,1-Trifluorohexane
[1]
Executive Summary: The "Fluorine Premium"
In the landscape of organic solvents and reagents, 1,1,1-Trifluorohexane (TFH) represents a paradox.[1] With a market price exceeding **
However, treating TFH merely as an "expensive hexane" is a scientific error.[1] This compound is a high-value metabolic bioisostere .[1] Its primary value proposition lies not in its solvent capacity, but in its ability to introduce the 4,4,4-trifluorobutyl moiety (via cleavage) or the 1,1,1-trifluorohexyl chain into drug candidates.[1] This guide analyzes the cost-benefit ratio of using TFH, arguing that its high upfront cost is justified by its ability to block metabolic "soft spots" and modulate lipophilicity without altering steric bulk.[1]
Technical Showdown: TFH vs. Hydrocarbon Alternatives
To understand the utility of TFH, we must contrast its physicochemical profile with its non-fluorinated parent (n-hexane) and its fully fluorinated cousin (perfluorohexane).[1]
Table 1: Physicochemical & Economic Comparison[1]
| Feature | n-Hexane | 1,1,1-Trifluorohexane (TFH) | Perfluorohexane |
| Role | Bulk Solvent | Reagent / Bioisostere | Fluorous Solvent |
| Formula | |||
| Boiling Point | 69 °C | ~90–94 °C (Est.) | 56 °C |
| Density | 0.655 g/mL | ~1.0–1.1 g/mL | 1.68 g/mL |
| Dipole Moment | ~0 D | High (due to | ~0 D |
| Metabolic Fate | Neurotoxic (2,5-hexanedione) | Stable (Blocked | Inert / Bioaccumulative |
| Approx.[1] Cost | <$50 / Liter | ~$120 / Gram | ~$2 / Gram |
The "Fluorine Effect" on Performance[1]
-
Dipole & Solvation: Unlike n-hexane, TFH possesses a strong dipole moment at the
terminus while maintaining a lipophilic tail.[1] This makes it a unique solvent for amphiphilic separations where n-hexane fails to solubilize polar intermediates.[1] -
Metabolic Blocking: The
group is metabolically robust. In n-hexane, the terminal carbons are sites of enzymatic oxidation (CYP450), leading to the formation of 2,5-hexanedione, the agent responsible for hexane-induced peripheral neuropathy.[1] TFH structurally prevents this specific metabolic activation.
Safety & Toxicology: The Hidden Benefit
The most compelling argument for TFH in a research setting—aside from its synthetic utility—is its safety profile regarding neurotoxicity.
Mechanism of Hexane Neurotoxicity vs. TFH Stability
The following diagram illustrates why TFH does not follow the toxicological pathway of n-hexane.
Figure 1: Comparative metabolic pathways. n-Hexane is metabolized into a neurotoxin, whereas the C-F bonds in 1,1,1-Trifluorohexane resist this oxidation, preventing the formation of the diketone.[1]
Experimental Protocol: Palladium-Catalyzed Heck-Type Reaction
The primary use case for TFH is not as a solvent, but as a reagent to install the trifluorohexyl group onto an alkene. This is a critical workflow in medicinal chemistry to increase the lipophilicity of a lead compound.
Objective: Coupling of 2-bromo-1,1,1-trifluorohexane with styrene to synthesize a trifluoromethylated alkene.[1]
Materials
-
Substrate: Styrene (1.0 equiv)[1]
-
Reagent: 2-Bromo-1,1,1-trifluorohexane (2.0 equiv) [Note: This is the activated form of TFH][1]
-
Catalyst:
(5 mol%)[1][2] -
Base:
(2.0 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE)[1]
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL Schlenk tube and cool under argon flow.
-
Add
(0.02 mmol) and (0.8 mmol).
-
-
Addition:
-
Reaction:
-
Seal the tube and heat to 80 °C for 16 hours.
-
Observation: The mixture should turn from yellow to black as Pd(0) species form and turnover occurs.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether (10 mL) and wash with water (3 x 5 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.[1]
-
-
Purification:
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 60–80% yield of the trifluorohexyl-substituted styrene.[1]
-
Why this matters: This reaction demonstrates the use of the TFH skeleton to create a "fluorous tail" on a drug molecule, significantly altering its partition coefficient (LogP) and membrane permeability.[1]
Cost-Benefit Analysis Model
When should you authorize the purchase of a $128 reagent? Use this decision matrix.
Direct Costs[1]
Indirect Benefits (The "Value" Drivers)[1]
-
Patentability: Novel fluorinated analogs often break prior art claims based on simple alkyl chains.
-
Metabolic Stability: The
group blocks P450 oxidation sites, potentially extending the half-life ( ) of the drug candidate.[1] -
Lipophilicity Tuning: The
group adds lipophilicity ( ) similar to a methyl group but with different electronics, allowing precise tuning of LogP without adding steric bulk.
Decision Framework
Figure 2: Decision matrix for selecting 1,1,1-Trifluorohexane over standard alkylating agents.
References
-
PubChem. (2025). 1,1,1-Trifluorohexane Compound Summary. National Center for Biotechnology Information. [Link][1]
-
Fan, T., Meng, W. D., & Zhang, X. (2017).[1][3] Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2273–2296.[1] [Link]
-
Hamilton, R. J., & Schaffer, D. H. (2024).[1] n-Hexane Toxicity. StatPearls [Internet]. NCBI. [Link]
Efficacy comparison of different synthesis routes for 1,1,1-Trifluorohexane
This guide provides an in-depth technical comparison of synthesis routes for 1,1,1-Trifluorohexane (CAS: 17337-12-1) , a critical fluorinated building block used in pharmaceutical and materials research. The content is structured to assist researchers in selecting the optimal pathway based on scale, safety, and available equipment.
Executive Summary
The synthesis of 1,1,1-trifluorohexane presents a classic challenge in organofluorine chemistry: installing a chemically inert trifluoromethyl (
-
Route A (Radical Addition-Reduction): The laboratory standard, offering high yields and mild conditions.
-
Route B (Deoxofluorination): The industrial benchmark, utilizing readily available carboxylic acids but requiring hazardous reagents (
). -
Route C (Metal-Mediated Cross-Coupling): An emerging "green" approach utilizing photoredox catalysis to couple alkyl halides with electrophilic
sources.
Route A: Radical Addition-Reductive Deiodination (Recommended for Lab Scale)
This two-step sequence is the most reliable method for laboratory-scale preparation. It exploits the electrophilic nature of the trifluoromethyl radical (
Mechanistic Pathway
The reaction proceeds via a radical chain mechanism.[1] The
Figure 1: Radical chain mechanism for the synthesis of 1,1,1-trifluorohexane via iodinated intermediate.
Experimental Protocol
Step 1: Radical Addition
-
Setup: Equip a high-pressure glass tube or autoclave with a magnetic stir bar.
-
Reagents: Charge with 1-pentene (1.0 equiv) and AIBN (0.05 equiv) or use a UV lamp setup.
-
Addition: Condense trifluoroiodomethane (
, 1.2 equiv) into the vessel at -78°C. -
Reaction: Seal and heat to 60-80°C (thermal) or irradiate (photochemical) for 12 hours. The pressure will decrease as gas is consumed.
-
Workup: Vent excess
. The residue is 1,1,1-trifluoro-3-iodohexane (Yield: >85%).
Step 2: Reductive Deiodination
-
Reduction: Dissolve the iodo-intermediate in glacial acetic acid.
-
Reagent: Add Zinc dust (3.0 equiv) slowly to control exotherm.
-
Conditions: Reflux for 4 hours.
-
Purification: Filter off zinc salts. Dilute filtrate with water and extract with pentane. Distill the organic layer to obtain 1,1,1-trifluorohexane (bp ~90-92°C).
Validation Point: The disappearance of the C-I stretch (~500-600 cm⁻¹) in IR and the shift of the
Route B: Deoxofluorination of Hexanoic Acid (Industrial Benchmark)
This route converts hexanoic acid directly to the trifluoromethyl analog using Sulfur Tetrafluoride (
Reaction Scheme
Key Considerations
-
Equipment: Requires a Hastelloy or Monel autoclave resistant to anhydrous HF.
-
Catalysis: Often requires Lewis acid catalysis (e.g.,
) or anhydrous HF to activate the carboxyl group. -
Purification: The gaseous byproducts (
) are vented. The liquid product is washed with alkaline solution to remove HF.
Route C: Copper-Mediated Cross-Coupling (Emerging Technology)
Recent advances in photoredox catalysis allow for the direct trifluoromethylation of alkyl halides.[2] This method avoids gaseous
Workflow
Utilizing a protocol similar to MacMillan's copper-catalyzed alkylation:
-
Substrate: 1-Bromopentane or 1-Iodopentane.
-
Reagents:
(or in situ generation from CuI + Togni Reagent). -
Catalyst: Ir-photocatalyst (if using dual catalysis) or direct UV excitation of the Cu-complex.
-
Mechanism: A silyl radical abstracts the halogen, generating an alkyl radical which is trapped by the
species, followed by reductive elimination.
Figure 2: Simplified catalytic cycle for Copper-mediated trifluoromethylation of alkyl halides.
Comparative Analysis
The following table summarizes the performance metrics for each route.
| Feature | Route A: Radical Addition | Route B: Deoxofluorination | Route C: Cu-Catalysis |
| Starting Material | 1-Pentene + | Hexanoic Acid + | 1-Bromopentane |
| Overall Yield | 70-80% (2 steps) | 85-95% (1 step) | 50-70% |
| Atom Economy | Moderate (Iodine waste) | High | Low (Ligand/Reagent waste) |
| Safety Profile | Moderate ( | High Risk (Toxic/Corrosive) | Good (Solid reagents) |
| Scalability | Good (kg scale feasible) | Excellent (Ton scale) | Poor (mg to g scale) |
| Cost | Moderate | Low (at scale) | High (Catalysts) |
References
-
Radical Addition Mechanism & Regioselectivity
-
Deoxofluorination with SF4
-
Copper-Mediated Trifluoromethylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoinitiated oxidative addition of CF3I to gold(I) and facile aryl-CF3 reductive elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking 1,1,1-Trifluorohexane against other trifluoromethylating agents
This guide benchmarks Trifluoromethylating Agents by evaluating their performance in synthesizing 1,1,1-Trifluorohexane , a representative aliphatic fluorinated building block.
Editorial Note: 1,1,1-Trifluorohexane (
Case Study: Efficient Synthesis of 1,1,1-Trifluorohexane
Part 1: Strategic Overview
The introduction of a trifluoromethyl (
This guide benchmarks the four dominant reagent classes using 1,1,1-Trifluorohexane as the standard performance metric.
The Target: 1,1,1-Trifluorohexane[1][2][3][4][5]
-
Structure:
-
Role in Study: Model substrate for aliphatic hydrotrifluoromethylation.
-
Industrial Relevance: Used as a benchmark for lipophilicity modulation and as a specialized solvent (green alternative to chlorinated solvents).
Part 2: The Contenders (Agent Benchmark)
We compare the agents based on their ability to transform 1-Hexene (or Pentanal) into 1,1,1-Trifluorohexane .
The Radical Standard: Trifluoroiodomethane ( )
-
Mechanism: Radical Atom Transfer Addition (ATRA).
-
Pros: Highest atom economy; industrial scalability; gaseous byproduct (no solid waste).
-
Cons: Gas handling required; requires a secondary reduction step (removing the Iodine).
-
Best For: Large-scale synthesis where cost is paramount.
The Solid-State Radical: Langlois Reagent ( )
-
Mechanism: Oxidative Radical Generation.
-
Pros: Cheap, stable solid; easy to handle; air-stable.
-
Cons: Requires stoichiometric oxidants (TBHP, DMSO); lower regioselectivity on terminal alkenes without copper catalysis.
-
Best For: Discovery chemistry and rapid parallel screening.
The Electrophilic Specialist: Togni Reagent II
-
Mechanism: Electrophilic
Transfer / Radical rebound. -
Pros: High functional group tolerance; metal-free protocols available.
-
Cons: Poor atom economy (large iodobenzoate waste); high cost per mol; safety concerns (explosive decomposition).
-
Best For: Late-stage functionalization of complex molecules, not simple alkanes.
The Nucleophile: Ruppert-Prakash Reagent ( )
-
Mechanism: Nucleophilic addition to Carbonyls.
-
Route Difference: Requires Pentanal (aldehyde) precursor, not Hexene.
-
Pros: Extremely reliable; commercially ubiquitous.
-
Cons: Requires deoxygenation step (Barton-McCombie or similar) to reach the trifluoroalkane target; multi-step process.
-
Best For: When the aldehyde precursor is more available than the alkene.
Part 3: Comparative Data Matrix
| Metric | Langlois ( | Togni Reagent II | Ruppert-Prakash ( | |
| Precursor | 1-Hexene | 1-Hexene | 1-Hexene | Pentanal |
| Reaction Type | Radical ATRA | Oxidative Radical | Hydrotrifluoromethylation | Nucleophilic Addition |
| Step Count | 2 (Add + Reduce) | 1 (Direct) | 1 (Direct) | 2 (Add + Deoxy) |
| Yield (Target) | 75-85% | 50-65% | 40-55% | 85-95% (Step 1 only) |
| Atom Economy | High | Medium | Very Low | Low |
| Cost / mol | $ (Low) | |||
| Safety Profile | Gas (Pressure) | Safe Solid | Explosion Hazard | Moisture Sensitive |
Part 4: Experimental Protocols
Protocol A: Hydrotrifluoromethylation via Togni Reagent (Direct Route)
This method uses Togni II for the direct conversion of 1-hexene to 1,1,1-trifluorohexane via a Cu-catalyzed hydride transfer mechanism.
Reagents:
-
1-Hexene (1.0 equiv)[1]
-
Togni Reagent II (1.2 equiv)
- (10 mol%)
-
Methanol (Solvent/H-source)
Procedure:
-
Setup: In a flame-dried Schlenk tube under Argon, dissolve Togni Reagent II (1.2 mmol) and Cu catalyst (0.1 mmol) in dry Methanol (5 mL).
-
Addition: Add 1-Hexene (1.0 mmol) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 12 hours. The blue solution will turn green/brown.
-
Workup: Dilute with diethyl ether, wash with saturated
to remove iodobenzoic acid byproduct. -
Purification: Silica gel chromatography (Pentane/Ether).
-
Validation:
NMR signal at ppm (triplet).
Protocol B: Radical Addition via Langlois Reagent
Ideal for rapid generation of the trifluoroalkyl scaffold.
Reagents:
-
1-Hexene (1.0 equiv)[1]
-
Sodium Trifluoromethanesulfinate (Langlois) (2.0 equiv)
-
TBHP (tert-Butyl hydroperoxide) (3.0 equiv)
-
Solvent: DMSO/Water (4:1)
Procedure:
-
Setup: Dissolve Langlois reagent (2 mmol) in DMSO/Water (5 mL).
-
Addition: Add 1-Hexene (1 mmol) followed by slow addition of TBHP.
-
Reaction: Stir at room temperature for 24 hours.
-
Note: This reaction often yields the
-hydroxy trifluoromethyl product. To achieve 1,1,1-trifluorohexane , a subsequent deoxygenation or modification of the oxidant system (using a H-donor like 1,4-cyclohexadiene) is required.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways to access the 1,1,1-Trifluorohexane target, highlighting the mechanistic distinctness of each agent.
Figure 1: Synthetic pathways to 1,1,1-Trifluorohexane. Note that Nucleophilic (
Part 6: References
-
Studer, A. (2012). "A Radical Approach to the Trifluoromethylation of Alkenes." Angewandte Chemie International Edition.
-
Togni, A. (2010). "Electrophilic Trifluoromethylation with Hypervalent Iodine Reagents." Chemical Reviews.
-
Prakash, G.K.S., & Olah, G.A. (2011). "Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent." Journal of Fluorine Chemistry.
-
Langlois, B.R. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters.
-
Parsons, A.T., & Buchwald, S.L. (2011). "Copper-Catalyzed Trifluoromethylation of Unactivated Olefins." Angewandte Chemie.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1,1,1-Trifluorohexane
Executive Summary & Immediate Safety Profile
1,1,1-Trifluorohexane (
The Critical Operational Rule: Unlike standard hexanes, 1,1,1-Trifluorohexane must be treated as Halogenated Waste.
Failure to segregate this solvent from non-halogenated waste streams (e.g., Acetone, Ethanol) can catastrophically damage standard incineration infrastructure due to the formation of hydrofluoric acid (HF) during combustion. This guide provides the definitive protocol for compliant handling and disposal.
Chemical Property & Risk Profile[1]
| Property | Data | Operational Implication |
| CAS Number | 17337-12-1 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | Halogenated : Contains 3 Fluorine atoms per molecule.[1] | |
| Flash Point | < 23°C (Est.) | Flammable : Store in flammables cabinet; ground all transfer vessels. |
| Density | ~1.0 g/mL | Heavier than standard hexane; may form bottom layer in aqueous mixes. |
| Solubility | Immiscible with water | Will partition to organic phase; requires phase separation before disposal. |
| Incompatibilities | Strong Oxidizers, Alkali Metals | Do not store near nitric acid or sodium/potassium metal. |
The Science of Segregation (Why It Matters)
As researchers, we must understand the causality behind our safety protocols. You cannot dispose of 1,1,1-Trifluorohexane in a general organic waste container.
-
The Combustion Mechanism: When standard organic solvents (C, H, O) burn, they produce
and . When 1,1,1-Trifluorohexane burns, the trifluoromethyl group degrades to release Hydrogen Fluoride (HF) gas. -
Infrastructure Damage: HF is highly corrosive to the refractory lining and metal components of standard incinerators.
-
The Solution: Halogenated waste streams are routed to specialized incinerators equipped with caustic scrubbers that neutralize acid gases before they exit the stack.
Self-Validating Step: Before pouring, ask: Does the destination container label explicitly say "Halogenated"? If no, stop.
Pre-Disposal Handling & Spill Management[4]
Before disposal becomes necessary, safe handling prevents accidental release.[2]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for liquid transfer of volatile fluorocarbons.
-
Hands: Nitrile gloves are generally effective for short-term splash protection against fluorinated alkanes. For prolonged immersion, use Silver Shield/4H laminate gloves.
-
Respiratory: Handle strictly within a certified fume hood.
Spill Response Decision Tree
In the event of a release, immediate decision-making is required to prevent exposure and fire risks.
Figure 1: Decision logic for immediate spill response. Note that any spill outside a fume hood usually dictates evacuation due to flammability and volatility.
Step-by-Step Disposal Protocol
Follow this workflow to ensure regulatory compliance (RCRA) and safety.
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Aluminum containers (potential reactivity with halogenated compounds over time if moisture is present).
-
-
Condition: Ensure the container is clean, dry, and free of "Non-Halogenated" residues.
Step 2: Waste Segregation[6]
-
Do Not Mix With: Acetone, Methanol, Toluene, or Hexanes (unless those are also destined for the Halogenated stream).[2]
-
Acceptable Mixtures: Dichloromethane (DCM), Chloroform, and other fluorinated solvents.
Step 3: Labeling
Every container must be labeled before the first drop of waste is added.
-
Primary Identifier: "HAZARDOUS WASTE - HALOGENATED SOLVENT"
-
Constituents: List "1,1,1-Trifluorohexane" explicitly. Do not use abbreviations like "TFH".
-
Hazard Checkboxes: Check "Flammable" and "Toxic".
Step 4: Storage & Handover
-
Keep container capped tightly when not actively adding waste to prevent volatilization.[3]
-
Store in a secondary containment tray inside the satellite accumulation area (SAA).
-
Limit: Do not exceed 55 gallons in an SAA. Request pickup immediately upon reaching 90% capacity.
Disposal Lifecycle Workflow
Figure 2: The cradle-to-grave lifecycle of 1,1,1-Trifluorohexane waste.[1] The segregation check is the critical control point.
Regulatory & Environmental Context
For your facility's waste manifest, the following classifications apply under US EPA (RCRA) guidelines:
-
Characteristic Waste: D001 (Ignitability).
-
Halogenated Solvents (F-List): While 1,1,1-Trifluorohexane is not explicitly listed on the F001-F005 solvent list (unlike Methylene Chloride), it must be managed as Halogenated Organic Waste to ensure proper destruction technology is used [1, 4].
-
Destruction Efficiency: EPA regulations require incineration facilities to achieve a 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs) in halogenated waste [4].[4]
Final Note: By strictly adhering to the "Halogenated" stream, you protect your facility's compliance status and preventing the release of fluorinated degradation products into the environment.
References
-
National Institutes of Health (NIH). (2025). 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Sources
- 1. 1,1,1-Trifluorohexane | C6H11F3 | CID 14111647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 1,1,1-Trifluorohexane
Executive Summary: The "Need-to-Know"
1,1,1-Trifluorohexane (CAS: 690-22-2) is a partially fluorinated alkane.[1] While it shares characteristics with common solvents like hexane, the trifluoromethyl group introduces distinct polarity and volatility behaviors that standard lab protocols often overlook.
-
Primary Risks: Flammability (Flash Point ~14°C), Skin/Eye Irritation, and Respiratory Irritation.
-
Critical Failure Point: Standard nitrile gloves provide only splash protection. Prolonged contact will result in permeation and skin exposure due to the solvent's halogenated nature.
-
Immediate Action: Handle only in a fume hood. Ground all vessels to prevent static discharge, a common ignition source for fluorinated solvents.
Part 1: Risk Assessment & Chemical Behavior
To select the correct PPE, we must understand the mechanism of the hazard. 1,1,1-Trifluorohexane is an amphiphilic solvent :
-
The Hexyl Tail: Lipophilic.[2] It dissolves fats and oils, leading to rapid defatting of the skin (dermatitis).
-
The Trifluoro Head: Electron-withdrawing. This increases the solvent's ability to permeate standard polymers (like latex or thin nitrile) faster than pure hexane.
Key Physical Properties for Safety Planning:
| Property | Value | Operational Implication |
|---|---|---|
| Boiling Point | ~91°C | Moderate volatility; vapors will accumulate in low spots. |
| Flash Point | ~14°C (Closed Cup) | High Flammability Risk. Use spark-proof tools. |
| Specific Gravity | ~1.0 g/mL | Denser than some solvents; spills may sink in water baths. |
| Vapor Density | >1 (Air=1) | Vapors settle. Do not rely on ceiling exhaust alone. |
Part 2: The PPE Matrix
Standard lab coats and latex gloves are insufficient. Use this matrix to configure your personal protective equipment.
Hand Protection (Critical)
The Hazard: Halogenated hydrocarbons can degrade nitrile and swell latex.
-
Protocol A: Incidental Contact (Pipetting/Transfer)
-
Material: Nitrile (Minimum 5 mil thickness).
-
Usage: Splash protection only.
-
Rule: If splashed, remove immediately , wash hands, and don a fresh pair. Do not "wipe and continue."
-
-
Protocol B: High Risk (Spill Cleanup/Immersion)
-
Material: Multi-layer Laminate (e.g., Silver Shield® / 4H®) or Viton®.
-
Usage: Required for any task involving >2 minutes of potential contact or spill remediation.
-
Why: Laminates provide >4 hours of breakthrough time against fluorinated organics, whereas nitrile may fail in <15 minutes.
-
Respiratory Protection
The Hazard: Respiratory tract irritation (H335).
-
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary Control (Outside Hood): Full-face or half-mask respirator.
-
Cartridge Type: Organic Vapor (OV) (Black band).
-
Note: Ensure the cartridge is rated for the specific concentration. If the odor threshold is exceeded, evacuate.
-
Eye & Body Protection[1][3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses with side shields are insufficient because vapors can bypass the shield and irritate the ocular mucosa.
-
Body: Flame-Resistant (FR) Lab Coat. Synthetic blends (polyester) can melt into skin during a fire. 100% Cotton or Nomex/FR-treated coats are mandatory.
Part 3: Visualization & Logic Flows
Diagram 1: Glove Selection Logic
This decision tree ensures researchers do not default to insufficient protection during high-risk tasks.
Caption: Decision matrix for selecting hand protection based on exposure duration and volume.
Diagram 2: Spill Response Workflow
A systematic approach to containment that prioritizes personnel safety over asset recovery.
Caption: Step-by-step protocol for managing a 1,1,1-Trifluorohexane spill safely.
Part 4: Operational Protocols
A. Static Management (Pro-Tip)
Fluorinated solvents often have low conductivity, allowing static charge to build up during pouring or transfer.
-
Bonding: Connect the supply drum and the receiving vessel with a bonding wire.
-
Grounding: Connect one of the vessels to a verified earth ground.
-
Speed: Pour slowly to minimize friction-generated static.
B. Waste Disposal
Do NOT mix with general organic waste if your facility separates halogenated compounds.
-
Classification: Halogenated Organic Solvent Waste.
-
Segregation: Keep separate from strong oxidizers and acids.[3]
-
Labeling: Clearly mark "Contains Fluorinated Solvents" to prevent downstream incineration issues (which can generate hydrofluoric acid).
References
-
PubChem. (n.d.).[4] 1,1,1-Trifluorohexane Compound Summary (CID 14111647). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
ECHA. (n.d.). Substance Information: 1,1,1-Trifluorohexane.[4] European Chemicals Agency.[4] Retrieved January 29, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
